molecular formula C10H12N5Na2O7PS B15602029 6-T-5'-GMP disodium

6-T-5'-GMP disodium

Número de catálogo: B15602029
Peso molecular: 423.25 g/mol
Clave InChI: JLCOFDYIRHRQLK-HBEPAMIFSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-T-5'-GMP disodium is a useful research compound. Its molecular formula is C10H12N5Na2O7PS and its molecular weight is 423.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H12N5Na2O7PS

Peso molecular

423.25 g/mol

Nombre IUPAC

disodium;[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14N5O7PS.2Na/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20;;/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24);;/q;2*+1/p-2/t3-,5?,6+,9-;;/m1../s1

Clave InChI

JLCOFDYIRHRQLK-HBEPAMIFSA-L

Origen del producto

United States

Foundational & Exploratory

6-Thioguanosine 5'-Monophosphate Disodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Thioguanosine (B559654) 5'-monophosphate (6-TGMP), available as a disodium (B8443419) salt, is a pivotal molecule in pharmacology and molecular biology. It is the first and rate-limiting metabolite of the thiopurine drug 6-thioguanine (B1684491) (6-TG) and a key intermediate in the metabolism of other thiopurine drugs like azathioprine (B366305).[1] As a nucleotide analog, 6-TGMP and its subsequent metabolites, 6-thioguanosine diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP), are central to the cytotoxic and immunosuppressive effects of thiopurine drugs.[1] This technical guide provides a comprehensive overview of 6-TGMP, focusing on its chemical properties, mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.

Chemical and Physical Properties

6-Thioguanosine 5'-monophosphate is a purine (B94841) nucleotide analog where the oxygen atom at the 6th position of the guanine (B1146940) base is replaced by a sulfur atom. The disodium salt form enhances its solubility in aqueous solutions.

PropertyValueSource
Chemical Formula C₁₀H₁₁N₅Na₂O₇PS[2](--INVALID-LINK--)
Molecular Weight 421.22 g/mol [2](--INVALID-LINK--)
CAS Number 26093-03-2[3](--INVALID-LINK--)
Appearance Crystalline Powder[4](--INVALID-LINK--)
Storage Temperature 2-8°C[2](--INVALID-LINK--)

Mechanism of Action

The biological activity of 6-TGMP is intrinsically linked to the metabolic pathway of thiopurines. The parent drug, 6-thioguanine, is converted to 6-TGMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] This conversion is a critical activation step.

Once formed, 6-TGMP exerts its effects through several mechanisms:

  • Inhibition of de novo Purine Synthesis: High intracellular concentrations of 6-TGMP can inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the synthesis of guanine nucleotides.[1] This leads to a depletion of the guanosine (B1672433) triphosphate (GTP) pool, which is essential for DNA and RNA synthesis.

  • Incorporation into Nucleic Acids: 6-TGMP is further phosphorylated to 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP).[1] These active metabolites can be incorporated into both DNA and RNA. The incorporation of these fraudulent bases disrupts the normal function of nucleic acids, leading to DNA mutations and strand breaks, ultimately triggering cell cycle arrest and apoptosis.[5]

  • Modulation of Signaling Pathways: 6-TGTP has been shown to inhibit the GTP-binding protein Rac1, which is involved in T-cell activation and survival pathways.[1]

Quantitative Data

Quantitative data for 6-TGMP itself is limited in the public domain. However, data for its parent compound, 6-thioguanine, and the collective group of 6-thioguanine nucleotides (TGNs) provide valuable insights into its biological activity.

Table 1: Cytotoxicity Data for 6-Thioguanine

Cell LineAssayIC₅₀ (µM)Incubation TimeSource
HeLa (Human cervical carcinoma)MTT28.7948h[6](--INVALID-LINK--)

Table 2: Pharmacokinetic Parameters of 6-Thioguanine Nucleotides (TGNs) in Red Blood Cells (RBCs)

Patient PopulationDrug AdministeredMean TGN Concentration (pmol/8 x 10⁸ RBCs)Time to Reach Steady StateSource
Renal transplant recipientsAzathioprine (150 mg/day)171 (SD=84)Not specified[7](--INVALID-LINK--)
Children with acute lymphoblastic leukemia6-Mercaptopurine (B1684380)0 - 1934Not specified[8](--INVALID-LINK--)

Experimental Protocols

Measurement of 6-Thioguanine Nucleotides (including 6-TGMP) in Red Blood Cells by HPLC

This protocol is adapted from methods described for the analysis of thiopurine metabolites in erythrocytes.[8][9]

Materials:

  • Whole blood collected in EDTA tubes

  • Hanks' balanced salt solution

  • Dithiothreitol (DTT)

  • Perchloric acid (70%)

  • Methanol (HPLC grade)

  • Triethylamine

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Isolate red blood cells (RBCs) by centrifugation of whole blood.

    • Wash the RBC pellet with Hanks' solution.

    • Lyse a known number of RBCs (e.g., 8 x 10⁸ cells) in a solution containing DTT.

    • Precipitate proteins by adding cold perchloric acid.

    • Centrifuge to pellet the protein precipitate.

  • Hydrolysis:

    • Transfer the supernatant to a new tube.

    • Hydrolyze the thiopurine nucleotides to their corresponding bases by heating at 100°C for 45 minutes. This step converts 6-TGMP, 6-TGDP, and 6-TGTP to 6-thioguanine.

  • HPLC Analysis:

    • After cooling, inject a defined volume of the hydrolyzed sample into the HPLC system.

    • Separate the components on a C18 column using a mobile phase such as methanol-water with triethylamine.

    • Detect 6-thioguanine using a UV detector at approximately 342 nm.

  • Quantification:

    • Create a standard curve using known concentrations of 6-thioguanine.

    • Calculate the concentration of total 6-thioguanine nucleotides in the original RBC sample based on the standard curve.

Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of compounds like 6-thioguanine, the precursor to 6-TGMP.[6][10]

Materials:

  • Target cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • 6-Thioguanine (or other thiopurine) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., medium with DMSO).

    • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Visualizations

Thiopurine Metabolic Pathway

Thiopurine_Metabolism AZA Azathioprine MP 6-Mercaptopurine AZA->MP TIMP 6-Thioinosine Monophosphate MP->TIMP HPRT MeMP 6-Methylmercaptopurine MP->MeMP TPMT TUA 6-Thiouric Acid MP->TUA XO TG 6-Thioguanine TGMP 6-Thioguanosine 5'-Monophosphate TG->TGMP HPRT TIMP->TGMP IMPDH, GMPS MeTIMP 6-Methylthioinosine Monophosphate TIMP->MeTIMP TPMT TGDP 6-Thioguanosine Diphosphate TGMP->TGDP Inhibition Inhibition of de novo Purine Synthesis TGMP->Inhibition TGTP 6-Thioguanosine Triphosphate TGDP->TGTP DNA_RNA Incorporation into DNA and RNA TGTP->DNA_RNA

Caption: Metabolic pathway of thiopurines leading to active metabolites.

Experimental Workflow for Measuring 6-TGNs in RBCs

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Whole Blood Sample centrifuge1 Centrifuge start->centrifuge1 wash Wash RBCs centrifuge1->wash lyse Lyse RBCs with DTT wash->lyse precipitate Protein Precipitation (Perchloric Acid) lyse->precipitate centrifuge2 Centrifuge precipitate->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant hydrolysis Hydrolyze Nucleotides (100°C, 45 min) supernatant->hydrolysis hplc HPLC Analysis hydrolysis->hplc quantify Quantify 6-TG hplc->quantify end quantify->end Report TGN Concentration

Caption: Workflow for the quantification of 6-thioguanine nucleotides in red blood cells.

References

6-Thioguanosine Monophosphate as a GTP Analog: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Thioguanosine (B559654) monophosphate (6-thio-GMP) is a pivotal intermediate in the metabolism of thiopurine drugs, a class of compounds widely used in the treatment of cancers and autoimmune diseases. As a structural analog of guanosine (B1672433) monophosphate (GMP), 6-thio-GMP is further metabolized to 6-thioguanosine triphosphate (6-thio-GTP), which functions as an analog of guanosine triphosphate (GTP). This guide provides a comprehensive technical overview of 6-thio-GMP and its active triphosphate form, 6-thio-GTP, as a GTP analog. It delves into the mechanism of action, particularly the interaction with and modulation of small GTP-binding proteins (G proteins), and the consequential impact on critical cellular signaling pathways. This document also presents detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.

Introduction

Thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP) and azathioprine, are prodrugs that undergo extensive intracellular metabolism to exert their therapeutic effects. A key metabolic pathway involves the conversion of these drugs to 6-thioguanine (B1684491) nucleotides (TGNs), with 6-thioguanosine monophosphate (6-thio-GMP) being a central intermediate.[1] This monophosphate is subsequently phosphorylated to its di- and triphosphate forms, with 6-thioguanosine triphosphate (6-thio-GTP) being the primary effector molecule that acts as a GTP analog.

The structural similarity of 6-thio-GTP to the endogenous GTP allows it to interact with GTP-binding proteins (G proteins), a superfamily of molecular switches that regulate a vast array of cellular processes, including signal transduction, cell proliferation, cytoskeletal organization, and vesicular trafficking. The interference of 6-thio-GTP with the function of these proteins, particularly members of the Ras and Rho families, is a cornerstone of the therapeutic and cytotoxic effects of thiopurines.

This guide will explore the biochemical and cellular consequences of 6-thio-GTP acting as a GTP analog, with a focus on its impact on the Ras, Rac, and Rho signaling pathways.

Mechanism of Action: A Tale of Two Guanines

The primary mechanism by which 6-thio-GTP exerts its effects as a GTP analog is through its interaction with GTP-binding proteins. These proteins cycle between an inactive GDP-bound state and an active GTP-bound state. The binding of GTP induces a conformational change that allows the G protein to interact with and activate downstream effector proteins.

6-thio-GTP competes with endogenous GTP for binding to these proteins. However, the consequences of this binding are multifaceted and appear to be G-protein specific. A key mechanism of action, particularly for the Rac1 GTPase, involves the formation of a disulfide adduct. Rac1 possesses a redox-sensitive cysteine residue (Cys18) within its nucleotide-binding pocket.[2] The thiol group of 6-thio-GTP can form a disulfide bond with this cysteine, effectively locking the nucleotide into the binding site.[2] This covalent modification prevents the Guanine Nucleotide Exchange Factors (GEFs) from catalyzing the exchange of the bound nucleotide, thereby leading to an accumulation of the inactive form of Rac1.[2] While the 6-thio-GTP-bound form of Rac1 can adopt a conformation that allows it to bind to its downstream effector, p21-activated kinase (PAK), the overall signaling pathway is ultimately inhibited.[2]

It is proposed that a similar mechanism of inactivation may apply to other Rho family GTPases, such as RhoA and Cdc42, which also possess a conserved cysteine residue in their nucleotide-binding domains.[2]

Quantitative Data

CompoundProteinAssay TypeParameterValue (µM)Reference
6-thio-GTPNUDT15Enzyme KineticsKM1.8[3]
GTPNUDT15Enzyme KineticsKM254[3]
6-thio-dGTPNUDT15Enzyme KineticsKM1.9[3]
dGTPNUDT15Enzyme KineticsKM43[3]

Table 1: Kinetic Parameters for NUDT15

G Protein FamilyMembers Affected by 6-thio-GTPObserved EffectReference
Rho FamilyRac1, Rac2, RhoA, Cdc42Selective inhibition of Rac1 and Rac2 activation[4]
Ras FamilyRasBinds to Ras[4]

Table 2: Qualitative Interaction of 6-thio-GTP with G-Protein Families

Impact on Key Signaling Pathways

The interference of 6-thio-GTP with the function of small GTPases has profound effects on several critical signaling pathways.

Rac Signaling Pathway

Rac1, a member of the Rho family of GTPases, is a key regulator of the actin cytoskeleton, cell motility, and cell proliferation.[5] The inactivation of Rac1 by 6-thio-GTP, as detailed in the Mechanism of Action, leads to the disruption of these processes.[6] This is a major contributor to the immunosuppressive effects of thiopurine drugs, as Rac1 signaling is essential for T-cell activation and function.[1]

Rac_Signaling_Pathway cluster_cytosol Cytosol GEF GEF Rac1_GDP Rac1-GDP (Inactive) GEF->Rac1_GDP Activates Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP loading Inactive_Rac1 Inactive Rac1 Adduct Effector Downstream Effectors (e.g., PAK) Rac1_GTP->Effector Activates Thio_GTP 6-thio-GTP Thio_GTP->Rac1_GDP Forms adduct Response Cellular Response (Cytoskeletal organization, proliferation) Effector->Response

Figure 1: Simplified Rac1 signaling pathway and the inhibitory effect of 6-thio-GTP.
RhoA Signaling Pathway

RhoA is another member of the Rho family of GTPases that plays a critical role in the formation of stress fibers, cell adhesion, and cytokinesis. Similar to Rac1, RhoA is a potential target for 6-thio-GTP, which could lead to the disruption of these fundamental cellular processes.

RhoA_Signaling_Pathway GPCR GPCR/RTK RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Thio_GTP 6-thio-GTP Thio_GTP->RhoA_GDP Inhibits Stress_Fibers Stress Fiber Formation Cell Contraction ROCK->Stress_Fibers

Figure 2: Overview of the RhoA signaling pathway and potential inhibition by 6-thio-GTP.
Ras Signaling Pathway

The Ras family of GTPases (H-Ras, K-Ras, and N-Ras) are central regulators of cell growth, differentiation, and survival. Mutations that lead to the constitutive activation of Ras are frequently found in human cancers. 6-thio-GTP has been shown to bind to Ras, suggesting that it may interfere with Ras-mediated signaling pathways, such as the MAPK/ERK pathway, contributing to the anti-cancer effects of thiopurine drugs.

Ras_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK SOS SOS (GEF) RTK->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP loading Raf Raf Ras_GTP->Raf Thio_GTP 6-thio-GTP Thio_GTP->Ras_GDP Competes with GTP MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 3: The Ras/MAPK signaling cascade and the potential point of interference by 6-thio-GTP.

Experimental Protocols

The following protocols provide a general framework for studying the effects of 6-thio-GMP and its metabolites on G-protein activity.

GTP-Binding Assay (Filter Binding)

This assay measures the direct binding of a radiolabeled GTP analog (or 6-thio-GTP) to a purified G protein.

Materials:

  • Purified G protein (e.g., Rac1, RhoA, Ras)

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog) or radiolabeled 6-thio-GTP

  • Non-labeled GTP and 6-thio-GTP

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Nitrocellulose filters (0.45 µm)

  • Filter apparatus

  • Scintillation counter and fluid

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the purified G protein at a final concentration of 10-100 nM in Binding Buffer.

  • For competition assays, add increasing concentrations of non-labeled GTP or 6-thio-GTP.

  • Initiate the binding reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 10-50 nM).

  • Incubate the reactions at 30°C for a predetermined time (e.g., 30-60 minutes) to reach equilibrium.

  • Terminate the reaction by rapidly filtering the mixture through a nitrocellulose filter under vacuum.

  • Wash the filters three times with ice-cold Wash Buffer (Binding Buffer without DTT).

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radiolabel using a scintillation counter.

  • Data analysis: Plot the amount of bound radiolabel as a function of the competitor concentration to determine the IC50 and subsequently the Ki for 6-thio-GTP.

Rac1/RhoA Activation Assay (Pull-down Assay)

This assay measures the amount of active, GTP-bound G protein in cell lysates.

Materials:

  • Cell culture expressing the G protein of interest

  • Treatment compounds (e.g., 6-thioguanine or 6-thio-GMP prodrugs)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, protease and phosphatase inhibitors)

  • GST-PAK-PBD (for Rac1) or GST-Rhotekin-RBD (for RhoA) fusion protein immobilized on glutathione-agarose beads

  • Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 40 mM NaCl, 30 mM MgCl₂)

  • SDS-PAGE reagents and Western blotting equipment

  • Antibodies against the G protein of interest (e.g., anti-Rac1, anti-RhoA)

Procedure:

  • Culture cells to the desired confluency and treat with the compound of interest for the desired time.

  • Lyse the cells in ice-cold Lysis Buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Incubate a portion of the clarified lysate with the GST-fusion protein-coupled beads for 1 hour at 4°C with gentle rotation.

  • Wash the beads three times with ice-cold Wash Buffer.

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform a Western blot using an antibody specific for the G protein of interest.

  • Analyze the band intensities to determine the relative amount of active G protein in the treated versus untreated cells.

Pull_Down_Assay_Workflow Start Cell Lysate (containing active and inactive G-protein) Incubate Incubate with GST-Effector-RBD beads Start->Incubate Wash Wash to remove unbound proteins Incubate->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot Elute->Analyze Result Quantify active G-protein Analyze->Result

Figure 4: General workflow for a pull-down assay to measure G-protein activation.

Conclusion

6-Thioguanosine monophosphate, through its active metabolite 6-thio-GTP, serves as a potent GTP analog that significantly impacts cellular signaling by targeting small GTP-binding proteins. The primary mechanism of action for Rac1 involves the formation of a disulfide adduct, leading to its inactivation and the disruption of downstream signaling pathways. This interference with key regulators of cell proliferation, survival, and cytoskeletal dynamics underlines the therapeutic efficacy of thiopurine drugs. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate interactions of 6-thio-GMP and its derivatives with G-protein signaling networks, paving the way for the development of more targeted and effective therapeutics.

References

Cellular Uptake and Transport of 6-Thioguanosine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Thioguanosine (B559654) and its aglycone form, 6-thioguanine (B1684491) (6-TG), are purine (B94841) analogues that serve as crucial anti-metabolites in the treatment of various cancers, particularly leukemias. Their therapeutic efficacy is fundamentally dependent on their transport into target cells and subsequent metabolic activation. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of 6-thioguanosine compounds, details the experimental protocols for their study, and elucidates the key signaling pathways modulated by these agents. A central aspect of this guide is the presentation of quantitative data in structured tables and the visualization of complex biological processes and experimental workflows using Graphviz diagrams.

Cellular Transport of 6-Thioguanosine and 6-Thioguanine

The cellular entry of 6-thioguanosine and 6-thioguanine is a critical determinant of their pharmacological activity. As a nucleoside, 6-thioguanosine is a natural substrate for nucleoside transporters. However, the bulk of the available research focuses on the transport of its base form, 6-thioguanine, which is also a substrate for these transporters.

Key Transporters Involved

The uptake of 6-thioguanine is primarily mediated by members of the Solute Carrier (SLC) superfamily of transporters, specifically the Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).

  • Equilibrative Nucleoside Transporter 2 (ENT2/SLC29A2): ENT2 has been identified as a key transporter for 6-thioguanine and the related 6-mercaptopurine (B1684380) (6-MP).[1][2] It functions as a bidirectional, sodium-independent transporter.

  • Concentrative Nucleoside Transporter 3 (CNT3/SLC28A3): CNT3 is a sodium-dependent nucleoside transporter that has also been shown to play a significant role in the uptake of 6-MP and 6-TG in leukemia cells.[1]

  • Other Transporters: While ENT2 and CNT3 are highlighted, other transporters such as ENT1 (SLC29A1), CNT1 (SLC28A1), and CNT2 (SLC28A2) may also contribute to the cellular uptake of thiopurines, although their specific affinity for 6-thioguanine is less well-characterized.

Efflux Transporters

The intracellular concentration of active thiopurine metabolites is also regulated by efflux transporters, primarily from the ATP-binding cassette (ABC) superfamily. Multidrug resistance-associated proteins 4 and 5 (MRP4/ABCC4 and MRP5/ABCC5) have been shown to export thiopurine monophosphates, thus contributing to drug resistance.

Quantitative Data on Transport and Cytotoxicity

Precise kinetic parameters for 6-thioguanine transport are not extensively reported in the literature. However, data for the related compound 6-mercaptopurine provide an indication of the transport efficiency. The cytotoxic effects of 6-thioguanine have been quantified in various cancer cell lines.

ParameterCompoundTransporter/Cell LineValueReference
Km 6-MercaptopurineRat Syncytiotrophoblast Cells (ENT mediated)198 µM - 250 µM[3]
IC50 6-ThioguanineHeLa (Human cervical carcinoma)28.79 µM[4]
IC50 6-ThioguanineK562 (Human myeloid leukemia)Not specified, but cytotoxic[5]
IC50 6-ThioguanineA549 (Human lung cancer)Not specified, but cytotoxic[5]
Intracellular Concentration 6-Thioguanine Nucleotides (6-TGN)Red Blood Cells (Patients)Median: 126 pmol/8 x 10⁸ RBCs[6]
Intracellular Concentration 6-Methylmercaptopurine (6-MMP)Red Blood Cells (Patients)Median: 500 pmol/8 x 10⁸ RBCs[6]

Intracellular Metabolism and Mechanism of Action

Upon entering the cell, 6-thioguanine is metabolized by the purine salvage pathway to its active forms, the 6-thioguanine nucleotides (6-TGNs).

  • Conversion to 6-Thioguanosine Monophosphate (TGMP): The initial and rate-limiting step is the conversion of 6-TG to TGMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

  • Phosphorylation to TGDP and TGTP: TGMP is subsequently phosphorylated by cellular kinases to 6-thioguanosine diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP).

  • Incorporation into Nucleic Acids: TGTP and its deoxyribonucleotide counterpart, dTGTP, are incorporated into RNA and DNA, respectively. This incorporation disrupts nucleic acid structure and function, leading to DNA strand breaks and cytotoxicity.[7]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 6TG_ext 6-Thioguanine 6TG_int 6-Thioguanine 6TG_ext->6TG_int Uptake TGMP 6-Thioguanosine Monophosphate (TGMP) 6TG_int->TGMP HGPRT TGDP 6-Thioguanosine Diphosphate (TGDP) TGMP->TGDP Kinases TGTP 6-Thioguanosine Triphosphate (TGTP) TGDP->TGTP Kinases dTGTP Deoxy-6-Thioguanosine Triphosphate (dTGTP) TGTP->dTGTP Ribonucleotide Reductase RNA RNA TGTP->RNA Incorporation DNA DNA dTGTP->DNA Incorporation ENT2_CNT3 ENT2 / CNT3 ENT2_CNT3->6TG_int

Cellular uptake and metabolic activation of 6-thioguanine.

Key Signaling Pathways Modulated by 6-Thioguanosine Compounds

The cytotoxic effects of 6-thioguanine are mediated through the activation of several key signaling pathways, primarily in response to the DNA damage induced by its incorporation into the genome.

p53-Mediated Apoptosis and Cell Cycle Arrest

The incorporation of 6-TG into DNA leads to DNA strand breaks, which are recognized by the cell's DNA damage response (DDR) machinery.[7] This activates upstream kinases such as Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK), which in turn phosphorylate and stabilize the tumor suppressor protein p53.[8][9][10] Activated p53 then transcriptionally upregulates target genes that mediate cell cycle arrest (e.g., p21/CDKN1A) and apoptosis (e.g., BAX, PUMA).[6][11]

6TG_DNA 6-TG Incorporation into DNA DNA_Damage DNA Strand Breaks 6TG_DNA->DNA_Damage ATM_DNAPK ATM / DNA-PK DNA_Damage->ATM_DNAPK Activation p53 p53 ATM_DNAPK->p53 Phosphorylation & Stabilization p21 p21 (CDKN1A) p53->p21 Transcriptional Activation BAX_PUMA BAX / PUMA p53->BAX_PUMA Transcriptional Activation CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX_PUMA->Apoptosis

p53 signaling pathway activation by 6-thioguanine.
Inhibition of DNMT1 and Epigenetic Modulation

6-Thioguanine treatment has been shown to decrease the expression of DNA methyltransferase 1 (DNMT1).[6][9][12] This effect is mediated by the proteasomal degradation of DNMT1.[12] The reduction in DNMT1 activity can lead to global hypomethylation of DNA and the reactivation of epigenetically silenced tumor suppressor genes, contributing to the anti-neoplastic effects of 6-TG.

6TG 6-Thioguanine DNMT1_degradation Increased DNMT1 Proteasomal Degradation 6TG->DNMT1_degradation DNMT1_level Decreased DNMT1 Protein Levels DNMT1_degradation->DNMT1_level DNA_hypomethylation Global DNA Hypomethylation DNMT1_level->DNA_hypomethylation Gene_reactivation Reactivation of Silenced Genes DNA_hypomethylation->Gene_reactivation

Inhibition of DNMT1 by 6-thioguanine.

Experimental Protocols

Quantification of Intracellular 6-Thioguanine Nucleotides by HPLC

This protocol is adapted from methodologies for measuring 6-TGNs in red blood cells.[13][14]

1. Sample Preparation: a. Isolate 8 x 10⁸ red blood cells by centrifugation. b. Wash the cell pellet with phosphate-buffered saline (PBS). c. Lyse the cells by adding 350 µL of a solution containing a reducing agent (e.g., 7.5 mg dithiothreitol (B142953) in Hanks solution). d. Precipitate proteins by adding 50 µL of 70% perchloric acid. e. Centrifuge at 13,000 x g to pellet the precipitate. f. Transfer the supernatant to a new tube and hydrolyze at 100°C for 45-60 minutes to convert 6-TGNs to 6-thioguanine. g. Cool the sample and centrifuge to remove any further precipitate.

2. HPLC Analysis: a. Inject 100 µL of the supernatant onto a C18 reverse-phase column. b. Use a mobile phase of methanol (B129727) and water (e.g., 7.5:92.5, v/v) with a suitable ion-pairing agent (e.g., 100 mM triethylamine). c. Detect 6-thioguanine using a UV detector at a wavelength of 342 nm. d. Quantify the concentration by comparing the peak area to a standard curve of known 6-thioguanine concentrations.

cluster_workflow Workflow for 6-TGN Quantification start Start: Collect 8 x 10^8 RBCs wash Wash cells with PBS start->wash lyse Lyse cells with DTT solution wash->lyse precipitate Precipitate proteins with perchloric acid lyse->precipitate centrifuge1 Centrifuge (13,000 x g) precipitate->centrifuge1 hydrolyze Hydrolyze supernatant (100°C, 45-60 min) centrifuge1->hydrolyze centrifuge2 Cool and centrifuge hydrolyze->centrifuge2 hplc Analyze supernatant by HPLC centrifuge2->hplc quantify Quantify 6-TG (UV at 342 nm) hplc->quantify

Experimental workflow for HPLC quantification of 6-TGNs.
Cellular Uptake Assay

This is a general protocol for measuring the uptake of 6-thioguanine or 6-thioguanosine, which can be adapted for specific cell lines.

1. Cell Culture: a. Seed cells (e.g., HeLa, K562) in 24- or 96-well plates and grow to near confluence.

2. Uptake Experiment: a. On the day of the assay, aspirate the growth medium and wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). b. To investigate the role of specific transporters, pre-incubate a subset of wells with transporter inhibitors (e.g., dipyridamole (B1670753) or dilazep (B1670637) for ENTs) for 30 minutes.[14][15][16] c. Initiate uptake by adding the assay buffer containing the desired concentration of 6-thioguanine (or radiolabeled 6-thioguanine). d. Incubate for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C. e. Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

3. Quantification: a. Lyse the cells with a suitable lysis buffer (e.g., 70% methanol). b. Quantify the intracellular concentration of 6-thioguanine using the HPLC method described in section 6.1 or by liquid scintillation counting if a radiolabeled compound was used.

Investigating the Role of a Specific Transporter using siRNA

This protocol outlines the steps to determine the contribution of a specific transporter (e.g., ENT2) to 6-thioguanine uptake.

1. siRNA Transfection: a. Culture cells to an appropriate confluency for transfection. b. Transfect the cells with siRNA targeting the transporter of interest (e.g., SLC29A2 for ENT2) or a non-targeting control siRNA using a suitable transfection reagent. c. Incubate for 48-72 hours to allow for knockdown of the target protein.

2. Verification of Knockdown: a. Harvest a subset of the cells and verify the knockdown of the target transporter by RT-qPCR (to measure mRNA levels) or Western blotting (to measure protein levels).

3. Cellular Uptake Assay: a. Perform the cellular uptake assay as described in section 6.2 on both the transporter-knockdown cells and the control cells. b. A significant reduction in 6-thioguanine uptake in the knockdown cells compared to the control cells indicates that the targeted transporter plays a role in the uptake process.

cluster_workflow Workflow for Transporter Investigation using siRNA start Start: Culture cells transfect Transfect with targeting or control siRNA start->transfect incubate Incubate for 48-72 hours transfect->incubate verify Verify knockdown (RT-qPCR / Western Blot) incubate->verify uptake Perform 6-TG uptake assay incubate->uptake compare Compare uptake between knockdown and control cells uptake->compare

Workflow for investigating transporter function using siRNA.

Conclusion

The cellular uptake of 6-thioguanosine compounds, primarily as 6-thioguanine, is a multi-faceted process mediated by specific nucleoside transporters. Upon entering the cell, 6-thioguanine undergoes metabolic activation to form 6-thioguanine nucleotides, which exert their cytotoxic effects by incorporating into DNA and activating downstream signaling pathways, including the p53-mediated apoptotic pathway and the modulation of epigenetic regulators like DNMT1. A thorough understanding of these transport and signaling mechanisms is paramount for optimizing the therapeutic use of 6-thioguanosine compounds, overcoming drug resistance, and developing novel therapeutic strategies. The experimental protocols and data presented in this guide provide a foundational resource for researchers in this field.

References

Stability of 6-Thioguanosine Monophosphate in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 6-thioguanosine (B559654) monophosphate (6-TGMP) in aqueous solutions. 6-TGMP is the primary active metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) (6-MP), azathioprine (B366305) (AZA), and 6-thioguanine (B1684491) (6-TG), which are widely used in the treatment of cancers and autoimmune diseases. Understanding the stability of 6-TGMP is critical for the development of stable pharmaceutical formulations, the design of accurate analytical methods, and the interpretation of pharmacokinetic and pharmacodynamic data.

Chemical Structure and Properties of 6-Thioguanosine Monophosphate

6-Thioguanosine monophosphate is a purine (B94841) nucleotide analog. Its structure consists of a 6-thioguanine base attached to a ribose sugar, which is in turn esterified with a phosphate (B84403) group at the 5' position.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C10H14N5O7PS[1]
Molecular Weight 379.29 g/mol [1]
CAS Number 15867-02-4[1]
Appearance White to off-white solid
Solubility Soluble in water and dilute alkaline solutions[2]
pKa Data not available

Stability of 6-Thioguanosine Monophosphate in Aqueous Solutions

The stability of 6-TGMP in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of buffers and oxidizing agents. While specific kinetic data for the degradation of isolated 6-TGMP in aqueous solutions is limited in the available literature, studies on the stability of the broader class of 6-thioguanine nucleotides (6-TGNs) in biological matrices provide valuable insights.

Factors Affecting Stability
  • pH: The stability of nucleotides is often pH-dependent. ATP, for instance, is most stable in aqueous solutions between pH 6.8 and 7.4 and undergoes rapid hydrolysis at more extreme pH values[3]. Alkaline solutions of the parent base, 6-thioguanine, are known to undergo slow decomposition[2]. It is therefore anticipated that 6-TGMP will exhibit a pH-dependent stability profile, with potential for both acid- and base-catalyzed hydrolysis.

  • Temperature: Elevated temperatures are expected to accelerate the degradation of 6-TGMP. Studies on 6-TGNs in red blood cells have shown a significant decrease in concentration when stored at -20°C for 180 days, whereas they are relatively stable at -70°C for up to 6 months[4].

  • Oxidation: The thiol group in the 6-thioguanine moiety is susceptible to oxidation. The use of reducing agents like dithiothreitol (B142953) (DTT) in analytical procedures for thiopurine metabolites suggests that oxidation is a significant degradation pathway[5].

  • Light: The parent compound, azathioprine, is known to be sensitive to light, leading to the generation of degradation products that can cause oxidative damage to DNA[6]. It is plausible that 6-TGMP may also exhibit photosensitivity.

Quantitative Stability Data
MatrixStorage ConditionDurationAnalytePercent DegradationReference
Preprocessed Red Blood Cells25°C and 4°C4 hours6-TGNNo significant change[4]
Preprocessed Red Blood Cells-70°CUp to 6 months6-TGNStable[4]
Preprocessed Red Blood Cells-20°C180 days6-TGN~30%[4]
Whole Blood4°C4 days6-TGN~20%[4]

Degradation Pathways

The primary degradation pathways for 6-TGMP in aqueous solutions are likely to be hydrolysis and oxidation.

  • Hydrolysis: This can occur at two main sites:

    • Phosphoester Bond: Cleavage of the phosphate group to yield 6-thioguanosine. This is a common degradation route for nucleotides.

    • N-Glycosidic Bond: Cleavage of the bond between the 6-thioguanine base and the ribose sugar to yield 6-thioguanine and ribose-5-phosphate.

  • Oxidation: The thiol group can be oxidized to form various products, including disulfides and sulfonic acid derivatives.

G TGMP 6-Thioguanosine Monophosphate Hydrolysis Hydrolysis TGMP->Hydrolysis Oxidation Oxidation TGMP->Oxidation TG 6-Thioguanosine Hydrolysis->TG Cleavage of phosphoester bond Base 6-Thioguanine Hydrolysis->Base Cleavage of N-glycosidic bond Oxidized_Products Oxidized Products (e.g., Disulfide, Sulfonic Acid) Oxidation->Oxidized_Products G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prep_Sol Prepare stock solution of 6-TGMP in aqueous buffer (e.g., pH 7.4) Aliquot Aliquot stock solution into separate vials for each stress condition Prep_Sol->Aliquot Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Thermal Thermal Degradation (e.g., 80°C) Photo Photolytic Degradation (ICH Q1B guidelines) Sampling Sample at defined time points (e.g., 0, 2, 4, 8, 24 hours) Analysis Analyze samples by stability-indicating HPLC or UPLC-MS/MS method Sampling->Analysis Quantify Quantify remaining 6-TGMP and any degradation products Analysis->Quantify Kinetics Determine degradation kinetics (e.g., half-life, rate constants) Quantify->Kinetics Identify Identify degradation products (using MS/MS, NMR) Quantify->Identify Pathway Propose degradation pathways Kinetics->Pathway Identify->Pathway G cluster_pro Prodrugs cluster_active Active Metabolites cluster_effect Cellular Effects AZA Azathioprine MP 6-Mercaptopurine AZA->MP Non-enzymatic TGMP 6-Thioguanosine Monophosphate MP->TGMP HGPRT & other enzymes TG 6-Thioguanine TG->TGMP HGPRT TGDP 6-Thioguanosine Diphosphate TGMP->TGDP Kinases TGTP 6-Thioguanosine Triphosphate TGDP->TGTP Kinases DNA_RNA Incorporation into DNA and RNA TGTP->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis

References

Spectroscopic Profile of 6-Thio-5'-Guanosine Monophosphate Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic properties of 6-Thio-5'-Guanosine Monophosphate Disodium (B8443419) (6-T-5'-GMP disodium), a critical metabolite of thiopurine drugs. This document outlines key quantitative data, detailed experimental protocols for its analysis, and its role in relevant signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.

Core Spectroscopic Data

The following tables summarize the essential quantitative spectroscopic data for 6-T-5'-GMP.

Table 1: UV-Vis Absorption Properties
ParameterValueConditions
λmax 1257 nmTris-HCl buffer (pH 7.5)
Molar Extinction Coefficient (ε) at λmax 18,800 L mol-1 cm-1Tris-HCl buffer (pH 7.5)
λmax 2342 nmTris-HCl buffer (pH 7.5)
Molar Extinction Coefficient (ε) at λmax 224,800 L mol-1 cm-1Tris-HCl buffer (pH 7.5)
Table 2: Nuclear Magnetic Resonance (NMR) Data
NucleusChemical Shift (δ)MultiplicitySolvent/StandardNotes
31P0.13 ppm[1]SingletD2O / H3PO4Corresponds to the 5'-monophosphate group.
1H (H8)~8.164 ppmSingletDMSO-d6Data for the nucleoside 6-Thioguanosine[2]; slight shifts are expected for the nucleotide.
1H (H1')~5.715 ppmDoubletDMSO-d6Data for the nucleoside 6-Thioguanosine[2]; slight shifts are expected for the nucleotide.
Table 3: Mass Spectrometry Data
Parameterm/z ValueIonization ModeMethod
Monoisotopic Mass379.03515597 Da[3]N/ACalculated
Parent Ion [M-H]-378.0274ESI-HRMS
Fragmentation (Parent > Fragment)380.16 > 168.00[4]ESI+UPLC-MS/MS
Table 4: Fluorescence Properties
ParameterObservationConditions
Fluorescence Quantum Yield (ΦFL)Very lowAqueous solution
Note: While 6-T-5'-GMP itself is not significantly fluorescent, methods utilizing fluorescence quenching of nanoparticles or derivatization have been developed for its indirect detection[5][6][7].

Experimental Protocols

UV-Vis Spectrophotometry

Objective: To determine the concentration and purity of a this compound solution.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.5). Dilute the stock solution to a concentration that will yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the instrument with the same buffer used to dissolve the sample.

    • Scan the sample from 220 nm to 400 nm to obtain the full absorption spectrum.

    • Measure the absorbance at the determined λmax values (257 nm and 342 nm).

  • Quantification: Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length (1 cm), and c is the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a deuterated solvent (e.g., D2O or DMSO-d6).

    • Ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

    • Add an appropriate internal standard if quantitative analysis is required.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • 31P NMR: Acquire a proton-decoupled 31P spectrum. A single sharp peak is expected.

    • 1H NMR: Acquire a standard one-dimensional 1H spectrum.

    • 13C NMR: Acquire a proton-decoupled 13C spectrum. Due to the low natural abundance of 13C, a longer acquisition time may be necessary.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the appropriate standard (e.g., TSP for 1H in D2O, or the residual solvent peak).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the chosen ionization method (e.g., a mixture of water and acetonitrile (B52724) for electrospray ionization).

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

  • LC Separation (Optional but Recommended):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as water with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) acetate (B1210297) (for negative ion mode) and acetonitrile.

  • Mass Analysis:

    • Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode.

    • Full Scan (MS1): Acquire a full scan to determine the mass-to-charge ratio (m/z) of the parent ion.

    • Tandem MS (MS/MS or MS2): Select the parent ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions.

Signaling Pathway and Experimental Workflows

Thiopurine Metabolic Pathway

6-T-5'-GMP is a key intermediate in the metabolic pathway of thiopurine drugs, such as 6-thioguanine (B1684491) (6-TG). This pathway is crucial for the cytotoxic and immunosuppressive effects of these drugs. The diagram below illustrates the conversion of 6-TG to its active metabolites.

Thiopurine_Metabolism cluster_activation Activation Pathway cluster_effect Cellular Effects 6-TG 6-TG 6-T-5'-GMP 6-T-5'-GMP 6-TG->6-T-5'-GMP HPRT 6-T-GDP 6-T-GDP 6-T-5'-GMP->6-T-GDP GMPK 6-T-GTP 6-T-GTP 6-T-GDP->6-T-GTP NDPK d(6-T-GTP) d(6-T-GTP) 6-T-GDP->d(6-T-GTP) RNR RNA_Incorp Incorporation into RNA 6-T-GTP->RNA_Incorp DNA_Incorp Incorporation into DNA d(6-T-GTP)->DNA_Incorp Cytotoxicity Cytotoxicity & Apoptosis DNA_Incorp->Cytotoxicity RNA_Incorp->Cytotoxicity

Caption: Metabolic activation of 6-Thioguanine to cytotoxic nucleotides.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a this compound sample.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid) Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter if Necessary Dissolution->Filtration UV_Vis UV-Vis Spectroscopy Filtration->UV_Vis NMR NMR Spectroscopy (1H, 13C, 31P) Filtration->NMR MS Mass Spectrometry (LC-MS/MS) Filtration->MS UV_Data Purity & Concentration (λmax, ε) UV_Vis->UV_Data NMR_Data Structural Confirmation (Chemical Shifts) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data

Caption: General workflow for spectroscopic characterization of 6-T-5'-GMP.

References

The Thiopurine Saga: A Technical Guide to Discovery, Mechanism, and Clinical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the history, discovery, and intricate mechanisms of thiopurine drugs. From the pioneering work of Nobel laureates George Hitchings and Gertrude Elion to the current understanding of their pharmacogenomic intricacies, this document provides a comprehensive overview for professionals in the field of drug development and biomedical research.

A Legacy of Rational Drug Design: The Discovery of Thiopurines

The story of thiopurines is a testament to the power of rational drug design, a revolutionary approach championed by George Hitchings and Gertrude Elion at the Wellcome Research Laboratories. Their work, which earned them the 1988 Nobel Prize in Physiology or Medicine, shifted the paradigm from serendipitous discovery to a deliberate, methodical search for therapeutic agents.[1][2]

The initial breakthrough came from their studies on the nucleic acid metabolism of the bacterium Lactobacillus casei.[3][4] By systematically synthesizing and testing purine (B94841) analogues, they aimed to identify compounds that could interfere with DNA synthesis, thereby halting the proliferation of rapidly dividing cells like bacteria and cancer cells.[2] This research led to the synthesis of two pivotal compounds: 6-mercaptopurine (B1684380) (6-MP) in 1951 and 6-thioguanine (6-TG) .[3]

Early experiments demonstrated the potent antimetabolite activity of these compounds. In their seminal work, Hitchings and Elion showed that 6-MP could inhibit the growth of Lactobacillus casei, an effect that could be reversed by the addition of natural purines, confirming its mechanism as a purine antagonist.[3]

Following the promising results from the microbial assays, 6-MP was tested in a mouse model of sarcoma 180, where it showed remarkable tumor inhibitory effects.[3][5] These preclinical successes paved the way for clinical trials. In collaboration with researchers at Memorial Sloan-Kettering Cancer Center, 6-MP was first tested in patients with acute leukemia, demonstrating its efficacy in inducing remissions.

The development of azathioprine (B366305) (AZA) in 1957 was a significant advancement.[6] Synthesized as a derivative of 6-MP, azathioprine was designed to have a more favorable therapeutic index.[7][8] It functions as a prodrug, being converted to 6-MP in the body.[6] This modification allowed for a wider range of applications, including its use as an immunosuppressant in organ transplantation and autoimmune diseases.[1][8]

Unraveling the Mechanism of Action: From Metabolism to Cellular Effects

The clinical efficacy of thiopurine drugs stems from their intricate metabolism and subsequent interference with cellular processes. The parent compounds, azathioprine and 6-mercaptopurine, are inactive prodrugs that undergo a series of enzymatic conversions to exert their cytotoxic and immunosuppressive effects.

The Thiopurine Metabolic Pathway

The metabolic journey of thiopurines is complex, involving competing anabolic and catabolic pathways that ultimately determine the concentration of active metabolites and the potential for toxicity. The key steps are outlined below:

  • Conversion of Azathioprine to 6-Mercaptopurine: Azathioprine is rapidly converted to 6-MP non-enzymatically by glutathione (B108866) and other sulfhydryl-containing compounds.

  • Anabolic Pathway to Active Metabolites: 6-MP is metabolized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) to thioinosine monophosphate (TIMP). TIMP is then converted through a series of steps to the primary active metabolites, the 6-thioguanine nucleotides (6-TGNs) .

  • Catabolic Pathways: 6-MP is also subject to catabolism by two major enzymes:

    • Thiopurine S-methyltransferase (TPMT): This enzyme methylates 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite.

    • Xanthine Oxidase (XO): XO oxidizes 6-MP to 6-thiouric acid, another inactive metabolite.

The balance between these pathways is crucial for therapeutic efficacy and safety.

Thiopurine_Metabolism AZA Azathioprine MP6 6-Mercaptopurine (6-MP) AZA->MP6 Glutathione TIMP Thioinosine Monophosphate (TIMP) MP6->TIMP HPRT MMP6 6-Methylmercaptopurine (6-MMP) (Inactive Metabolite) MP6->MMP6 TPMT TUA 6-Thiouric Acid (Inactive Metabolite) MP6->TUA Xanthine Oxidase TXMP Thioxanthosine Monophosphate (TXMP) TIMP->TXMP IMPDH TGMP Thioguanosine Monophosphate (TGMP) TXMP->TGMP GMPS TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) TGMP->TGNs Kinases

Figure 1: Thiopurine Metabolic Pathway.
Cellular Mechanisms of Action

The active 6-TGNs exert their effects through multiple mechanisms, primarily targeting rapidly proliferating cells such as activated lymphocytes:

  • Incorporation into DNA and RNA: 6-TGNs are incorporated into DNA and RNA, leading to the formation of fraudulent nucleic acids. This disrupts DNA replication and RNA transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).

  • Inhibition of de novo Purine Synthesis: The methylated metabolite of TIMP, methylthioinosine monophosphate (MeTIMP), inhibits the enzyme phosphoribosyl pyrophosphate amidotransferase, a key enzyme in the de novo purine synthesis pathway. This further depletes the pool of purines available for DNA and RNA synthesis.

  • Modulation of T-cell Signaling: 6-Thioguanine triphosphate (6-TGTP), a major component of 6-TGNs, has been shown to bind to the small GTPase Rac1. This binding inhibits Rac1 activation, which is crucial for T-cell proliferation and survival, thereby promoting apoptosis in activated T-cells.

Thiopurine_Mechanism_of_Action cluster_cell Target Cell (e.g., Activated T-lymphocyte) cluster_dna_rna Nucleic Acid Synthesis cluster_purine De Novo Purine Synthesis cluster_signaling T-cell Signaling TGNs 6-Thioguanine Nucleotides (6-TGNs) DNA DNA TGNs->DNA Incorporation RNA RNA TGNs->RNA Incorporation Rac1 Rac1 Activation TGNs->Rac1 Inhibition of Activation (via 6-TGTP) MeTIMP Methylthioinosine Monophosphate (MeTIMP) Purine_Syn Purine Synthesis MeTIMP->Purine_Syn Inhibition Apoptosis Apoptosis DNA->Apoptosis Disruption of Replication RNA->Apoptosis Disruption of Transcription Purine_Syn->Apoptosis Depletion of Purines Rac1->Apoptosis

Figure 2: Cellular Mechanisms of Thiopurine Action.

Pharmacogenomics: The Role of TPMT and NUDT15

The clinical response to thiopurines is highly variable, largely due to genetic polymorphisms in enzymes involved in their metabolism. The two most significant enzymes are Thiopurine S-methyltransferase (TPMT) and Nucleoside Diphosphate-linked Moiety X-type Motif 15 (NUDT15).

Thiopurine S-methyltransferase (TPMT)

TPMT is a key enzyme in the catabolism of 6-MP. Genetic variations in the TPMT gene can lead to decreased or absent enzyme activity. Individuals with low or intermediate TPMT activity metabolize thiopurines more slowly, leading to higher levels of the active 6-TGNs and an increased risk of severe, life-threatening myelosuppression.[9]

  • TPMT Phenotypes: Individuals can be categorized into three main phenotypes based on their TPMT activity:

    • Normal Metabolizers (approx. 89% of the population): Have two functional TPMT alleles and normal enzyme activity.

    • Intermediate Metabolizers (approx. 11% of the population): Are heterozygous for a non-functional allele and have intermediate enzyme activity.

    • Poor Metabolizers (approx. 1 in 300 individuals): Have two non-functional alleles and little to no TPMT activity.

Pre-treatment testing of TPMT status, either by genotyping or phenotyping, is now recommended to guide thiopurine dosing and minimize the risk of toxicity.[10][11][12]

Nudix Hydrolase 15 (NUDT15)

More recently, genetic variants in the NUDT15 gene have been identified as a major determinant of thiopurine-induced leukopenia, particularly in individuals of Asian and Hispanic descent.[6][13] The NUDT15 enzyme is involved in the dephosphorylation of the active thiopurine metabolites, thus inactivating them. Variants in NUDT15 that lead to a loss of function result in the accumulation of active 6-TGNs and an increased risk of myelotoxicity.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to thiopurine therapy, including clinical trial outcomes and therapeutic/toxic metabolite ranges.

Table 1: Clinical Efficacy of Thiopurines in Inflammatory Bowel Disease (IBD)

IndicationComparisonOutcomeResultCitation
Crohn's Disease (Maintenance)Azathioprine/6-MP vs. PlaceboRemissionRR 1.28 (95% CI, 1.15–1.43)[1]
Ulcerative Colitis (Maintenance)Thiopurine vs. Placebo/5-ASAMaintaining RemissionOR 2.56 (95% CI: 1.51-4.34)[11]
Crohn's Disease (Induction)Azathioprine vs. InfliximabSteroid-free Clinical RemissionRR 0.68 (95% CI: 0.51-0.90)[11]
Ulcerative Colitis (Induction)Azathioprine vs. 5-ASACorticosteroid-free Remission at 6 monthsOR 4.78 (95% CI: 1.57-14.5)[11]
Crohn's Disease (Combination)Infliximab + Azathioprine vs. Infliximab aloneCorticosteroid-free Remission at Week 2656.8% vs. 44.4% (p=0.02)[1]
Ulcerative Colitis (Combination)Infliximab + Thiopurine vs. Thiopurine aloneSteroid-free Remission at 16 weeks40% vs. 22%[14]
Crohn's Disease (Monotherapy Effectiveness)-Effective without escalation to biologics or surgery34.2% of patients[8][15]
Ulcerative Colitis (Monotherapy Effectiveness)-Effective without escalation to biologics or surgery52.7% of patients[8][15]

Table 2: Thiopurine Metabolite Concentrations and Clinical Outcomes

MetaboliteConcentration RangeAssociated OutcomeCitation
6-Thioguanine Nucleotides (6-TGN)230–450 pmol/8 x 10⁸ RBCsTherapeutic Range for IBD[11][16]
6-Thioguanine Nucleotides (6-TGN)> 450 pmol/8 x 10⁸ RBCsIncreased risk of myelotoxicity[16]
6-Methylmercaptopurine (6-MMP)> 5700 pmol/8 x 10⁸ RBCsIncreased risk of hepatotoxicity[16]
6-MMP / 6-TGN Ratio> 11Suggests preferential metabolism towards 6-MMP (hypermethylation)[10]

Table 3: TPMT Phenotype and Recommended Thiopurine Dosing Adjustments

TPMT PhenotypeTPMT ActivityRecommended Starting DoseCitation
Normal MetabolizerNormalStandard dose (e.g., AZA 2.0-2.5 mg/kg/day)[9]
Intermediate MetabolizerIntermediateReduce dose by 30-70%[9]
Poor MetabolizerLow or absentDrastically reduce dose or consider alternative therapy[9]

Table 4: Azathioprine in Rheumatoid Arthritis - Clinical Trial Data

ComparisonDurationKey FindingsCitation
Azathioprine vs. Placebo6 monthsStatistically significant benefit for tender joint scores (Standardized Mean Difference -0.98)[3][17]
Azathioprine vs. Placebo12 monthsSignificant mean corticosteroid dose reduction of 36% with azathioprine[8][18]
Azathioprine (2.5 mg/kg/day) vs. Azathioprine (1.25 mg/kg/day) vs. Placebo24 weeks2.5 mg/kg/day dose significantly better than placebo; 1.25 mg/kg/day showed intermediate results[4][17]
Azathioprine vs. Penicillamine (B1679230)1 yearSimilar efficacy and toxicity after one year[19][20][21]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development and clinical application of thiopurine drugs.

Historical Assays

Lactobacillus casei Microbiological Assay for Purine Antagonism

This assay was fundamental to the discovery of 6-mercaptopurine. The protocol, as described in the work of Hitchings and Elion, involved the following general steps:

  • Bacterial Strain and Culture Medium: Lactobacillus casei (ATCC No. 7469) was grown in a modified Landy-Dicken medium, which is a defined medium where the purine source can be controlled.[4]

  • Assay Setup: The test compounds (purine analogues) were added at various concentrations to the culture medium.

  • Inoculation and Incubation: The media were inoculated with a standardized suspension of L. casei and incubated at 37°C for a set period (e.g., 68 hours).[4]

  • Measurement of Bacterial Growth: Bacterial growth was measured by titrating the amount of lactic acid produced with a sodium hydroxide (B78521) solution.[4] The degree of growth inhibition by the test compound was determined by comparing the acid production in the presence of the compound to that of a control culture. Reversal of inhibition was tested by the addition of natural purines.

Sarcoma 180 (S-180) Mouse Tumor Model

This in vivo model was crucial for evaluating the anti-tumor activity of 6-mercaptopurine. The general protocol involved:

  • Tumor Implantation: Sarcoma 180 tumor fragments were implanted subcutaneously into the axillary region of mice.

  • Drug Administration: Treatment with 6-mercaptopurine or a control vehicle was initiated, typically 24 to 96 hours after tumor implantation. The drug was administered via intraperitoneal injection or orally.[5]

  • Tumor Growth Inhibition Assessment: The effect of the treatment was assessed by measuring the tumor size over time and comparing the tumor growth in the treated group to the control group. In some studies, the survival time of the mice was also monitored.

  • Histological Analysis: Tumors from treated and control animals were often examined histologically to assess for cytological changes and cell viability.

Modern Pharmacogenomic and Therapeutic Drug Monitoring Assays

TPMT Enzyme Activity Assay in Red Blood Cells (RBCs)

This assay is used to determine an individual's TPMT phenotype before initiating thiopurine therapy.

  • Sample Preparation: A whole blood sample is collected in a heparin or EDTA tube. The red blood cells are washed with saline and then lysed with cold distilled water. The lysate is centrifuged to remove cell debris, and the supernatant is used for the assay.[22]

  • Enzymatic Reaction: The RBC lysate is incubated at 37°C with 6-mercaptopurine as the substrate and S-adenosylmethionine (SAM) as the methyl donor.[22] The TPMT enzyme in the lysate catalyzes the transfer of a methyl group from SAM to 6-MP, forming 6-methylmercaptopurine (6-MMP).[22]

  • Quantification of 6-MMP: The amount of 6-MMP produced is quantified using methods such as high-performance liquid chromatography (HPLC) with UV detection or a competitive immunoassay.[22][23]

  • Calculation of TPMT Activity: TPMT activity is expressed as units per milliliter of packed red blood cells (U/mL RBC), where one unit typically corresponds to the formation of 1 nanomole of 6-MMP per hour.[23]

NUDT15 Genotyping

This genetic test identifies variants in the NUDT15 gene associated with thiopurine intolerance.

  • DNA Extraction: Genomic DNA is extracted from a whole blood or saliva sample.

  • Genotyping Method: A variety of molecular biology techniques can be used to detect specific single nucleotide polymorphisms (SNPs) in the NUDT15 gene. Common methods include:

    • Polymerase Chain Reaction (PCR) followed by Sanger Sequencing: This is the gold standard for identifying known and novel variants.

    • Allele-Specific PCR or TaqMan SNP Genotyping Assays: These are targeted assays designed to detect specific known variants.

    • Next-Generation Sequencing (NGS): This can be used to sequence the entire NUDT15 gene or as part of a larger pharmacogenomics panel.

  • Data Analysis and Interpretation: The genotyping results are analyzed to determine the patient's NUDT15 diplotype (the combination of alleles on both chromosomes). This information is then used to predict the patient's metabolizer status (e.g., normal metabolizer, intermediate metabolizer, or poor metabolizer) and guide thiopurine dosing.

Conclusion

The discovery and development of thiopurine drugs represent a landmark achievement in medicine, born from a rational and systematic approach to drug design. Their journey from microbial growth inhibitors to essential medicines for cancer, autoimmune diseases, and organ transplantation highlights the enduring impact of fundamental biochemical research. The ongoing advancements in pharmacogenomics, particularly the understanding of TPMT and NUDT15 genetics, continue to refine the clinical use of these powerful agents, paving the way for a more personalized and safer therapeutic approach. This technical guide provides a solid foundation for researchers and clinicians working with and advancing the field of thiopurine-based therapies.

References

Methodological & Application

Application Notes & Protocols: 6-Thioguanosine Analogs for In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

In vitro transcription (IVT) is a fundamental technique for synthesizing RNA molecules from a linear DNA template.[1] This process, typically employing bacteriophage RNA polymerases like T7, T3, or SP6, is crucial for applications ranging from generating mRNA for vaccines and therapeutics to producing RNA probes for molecular biology studies.[1][2] The functionality and efficacy of synthetic RNA can be significantly enhanced by incorporating chemically modified nucleotides, which can improve stability, increase protein expression, and reduce immunogenicity.[3][4]

6-Thioguanosine (B559654) (6sG), a guanosine (B1672433) analog where the oxygen at position 6 is replaced by sulfur, is a particularly valuable modification. A key feature of 6sG is its ability to absorb UV light at wavelengths longer than 300 nm, allowing it to be selectively photoactivated.[5][6] This property makes 6sG an excellent tool for photo-crosslinking experiments designed to identify and map the interactions between RNA and proteins or other nucleic acids.[5][7]

It is critical to note that RNA polymerases utilize nucleoside triphosphates (NTPs) as substrates for RNA synthesis. Therefore, 6-thioguanosine monophosphate (6-thio-GMP) cannot be directly incorporated into an elongating RNA strand. It must first be enzymatically converted to its active triphosphate form, 6-thioguanosine triphosphate (6-thio-GTP).[8] This metabolic activation is a prerequisite for its use as a substrate by RNA polymerase. Alternatively, 6-thioguanosine or its monophosphate can sometimes be used in high concentrations to initiate transcription, resulting in an RNA molecule with a single 6sG modification at the 5'-terminus.[9][10]

Key Applications:

  • Random Incorporation for Structural/Functional Studies: By substituting a portion or all of the GTP with 6-thio-GTP in the IVT reaction, 6sG can be incorporated throughout the RNA transcript.[5]

  • Site-Specific 5'-End Labeling: Using a high ratio of 6-thioguanosine to GTP can force the transcription to begin with the analog, creating a specifically labeled 5'-end ideal for crosslinking studies with cap-binding proteins.[9][11]

  • Photo-crosslinking and Interaction Mapping: RNA containing 6sG can be irradiated with UVA light ( >300 nm) to induce covalent bonds with nearby interacting molecules, allowing for precise identification of binding sites.[5][12]

Metabolic Activation Pathway

The enzymatic conversion of thiopurine prodrugs into the active 6-thioguanosine triphosphate (6-thio-GTP) is a necessary step for its incorporation into nucleic acids. The pathway highlights that 6-thio-GMP is an intermediate that requires further phosphorylation to become a substrate for RNA polymerase.[8]

G cluster_activation Activation Pathway cluster_ivt In Vitro Transcription TG 6-Thioguanine (B1684491) TGo 6-Thioguanosine TG->TGo HGPRT TGMP 6-Thio-GMP TGo->TGMP Kinase TGDP 6-Thio-GDP TGMP->TGDP NMP Kinase TGTP 6-Thio-GTP TGDP->TGTP NDP Kinase RNA_Polymerase T7 RNA Polymerase TGTP->RNA_Polymerase RNA_Product 6sG-Containing RNA RNA_Polymerase->RNA_Product

Caption: Metabolic activation of 6-thioguanine to 6-thio-GTP for IVT.

Quantitative Data

The efficiency of incorporating modified nucleotides can vary depending on the specific analog and the polymerase used. While direct data for 6-thio-GMP is sparse, studies on similar analogs provide valuable insights.

Table 1: Incorporation Efficiency of a Guanosine Analog (Thienoguanosine) with Different T7 RNA Polymerases.

This data illustrates how polymerase engineering can dramatically improve the incorporation of modified nucleosides at the 5'-end. Using a mutant T7 RNA Polymerase (P266L) resulted in a ~3-fold net gain in the yield of 5'-modified RNA compared to the wild-type enzyme.[9][11]

T7 RNA Polymerase VariantAnalog:GTP Ratio5'-Analog Incorporation (%)Total RNA Yield (µ g/100 µL IVT)
Wild-Type (WT)10:140%37 µg
P266L Mutant10:185%50 µg

Table 2: Effect of 6-Thioguanine (SG) Derivatives on Transcription Elongation In Vitro.

This study measured the impact of thiopurine-derived lesions in the DNA template on transcription. While 6-thioguanine (SG) itself had little effect, its methylated form (S6mG) significantly inhibited transcription by Human RNA Polymerase II and was highly mutagenic.[6][13]

Lesion in DNA TemplateRNA PolymeraseRelative Bypass Efficiency (RBE)Relative Mutation Frequency (RMF)
S6-methylthioguanine (S6mG)T7 RNAP69%49%
S6-methylthioguanine (S6mG)hRNAPII24%85%
6-Thioguanine (SG)T7 RNAPNot considerably affectedNot considerably affected
6-Thioguanine (SG)hRNAPIINot considerably affectedNot considerably affected

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 6-Thio-GTP from 6-Thio-GMP

This protocol describes a general method for the two-step phosphorylation of 6-thio-GMP to 6-thio-GTP, a necessary prerequisite for its use in IVT elongation.

Materials:

  • 6-Thioguanosine Monophosphate (6-thio-GMP)

  • Guanylate Kinase (NMP Kinase)

  • Nucleoside Diphosphate (NDP) Kinase

  • ATP (Adenosine Triphosphate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • HPLC system for purification

Methodology:

  • First Phosphorylation (GMP -> GDP):

    • Set up a reaction containing 10 mM 6-thio-GMP, 15 mM ATP, Guanylate Kinase, and reaction buffer.

    • Incubate at 37°C for 1-2 hours.

    • Monitor the conversion of 6-thio-GMP to 6-thio-GDP by HPLC.

  • Second Phosphorylation (GDP -> GTP):

    • To the same reaction, add NDP Kinase and an additional 15 mM ATP.

    • Continue incubation at 37°C for another 1-2 hours.

    • Monitor the formation of 6-thio-GTP by HPLC.

  • Purification:

    • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).

    • Purify the resulting 6-thio-GTP from the reaction mixture using anion-exchange HPLC.

    • Determine the concentration of the purified 6-thio-GTP by UV spectroscopy (λmax ≈ 342 nm).[14]

Protocol 2: In Vitro Transcription for Random Incorporation of 6-Thio-Guanosine

This protocol is adapted from standard T7 RNA polymerase IVT protocols for the incorporation of 6-thio-GTP into the RNA body.[4][15]

G Template 1. Linearized DNA Template (with T7 promoter) IVT_Mix 2. Assemble IVT Reaction (NTPs, 6-thio-GTP, Buffer, T7 Pol) Template->IVT_Mix Incubate 3. Incubate (37°C, 2-4 hours) IVT_Mix->Incubate DNase 4. DNase I Treatment (Degrade DNA template) Incubate->DNase Purify 5. RNA Purification (e.g., LiCl precipitation or column) DNase->Purify QC 6. Quality Control (Gel electrophoresis, Spectrophotometry) Purify->QC Final_Product Final 6sG-RNA Product QC->Final_Product

Caption: Workflow for random incorporation of 6-thio-GTP via IVT.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)

  • NTP solution (10 mM each of ATP, CTP, UTP)

  • GTP solution (10 mM)

  • 6-thio-GTP solution (10 mM, prepared from Protocol 1)

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Methodology (20 µL Reaction):

  • Reaction Assembly: At room temperature, combine the following in a nuclease-free tube:

    • Nuclease-free water to 20 µL

    • 4 µL of 5x Transcription Buffer

    • 2 µL of ATP, CTP, UTP mix (final conc. 1 mM each)

    • X µL of GTP (e.g., 0.5 µL for 0.25 mM final)

    • Y µL of 6-thio-GTP (e.g., 1.5 µL for 0.75 mM final)

    • 1 µg of DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

    • Note: The ratio of GTP:6-thio-GTP can be adjusted to control the incorporation frequency.

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • Template Removal: Add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the RNA using a standard method such as lithium chloride precipitation, phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.

  • Analysis: Assess the RNA yield and integrity via UV-Vis spectrophotometry and denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

Protocol 3: In Vitro Transcription for 5'-End Labeling with 6-Thioguanosine

This protocol uses "enforced" transcription initiation with a high concentration of the modified nucleoside (or its monophosphate) relative to GTP.[9][16] Using a T7 P266L mutant polymerase is recommended for higher efficiency.[11]

G Template 1. DNA Template (Class III promoter, e.g., Φ6.5) IVT_Mix 2. Assemble IVT Reaction (High [6sG]:[GTP] ratio, T7 P266L Pol) Template->IVT_Mix Incubate 3. Incubate (37°C, 2-4 hours) IVT_Mix->Incubate Purify 4. RNA Purification (e.g., PAGE purification) Incubate->Purify Phosphorylate 5. (Optional) 5' Phosphorylation (T4 Polynucleotide Kinase) Purify->Phosphorylate Final_Product 5'-6sG-RNA Product Purify->Final_Product direct use Ligate 6. (Optional) Ligation (T4 RNA Ligase) Phosphorylate->Ligate Ligate->Final_Product

Caption: Workflow for 5'-end labeling of RNA with 6-thioguanosine.

Materials:

  • DNA template with a Class III T7 promoter (e.g., Φ6.5 promoter)

  • Standard NTPs (ATP, CTP, UTP)

  • GTP solution (low concentration, e.g., 1 mM)

  • 6-thioguanosine (6sG) or 6-thio-GMP (high concentration, e.g., 10 mM)

  • 5x Transcription Buffer

  • T7 RNA Polymerase (P266L mutant preferred)

  • RNase Inhibitor, DNase I, nuclease-free water

Methodology (20 µL Reaction):

  • Reaction Assembly:

    • Nuclease-free water to 20 µL

    • 4 µL of 5x Transcription Buffer

    • 2 µL of ATP, CTP, UTP mix (final conc. 1 mM each)

    • 1 µL of 6-thioguanosine or 6-thio-GMP (final conc. 5 mM)

    • 0.5 µL of GTP (final conc. 0.25 mM, creating a 20:1 ratio of analog:GTP)

    • 1 µg of DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase (P266L)

  • Incubation and Purification: Follow steps 2-4 from Protocol 2. Purification by denaturing polyacrylamide gel electrophoresis (PAGE) is often required to isolate the full-length product from abortive transcripts.

  • Post-Transcriptional Modification (Optional):

    • The resulting RNA will have a 5'-hydroxyl group. For subsequent ligation, it must be phosphorylated.

    • Treat the purified RNA with T4 Polynucleotide Kinase and ATP to add a 5'-phosphate group.

    • The 5'-phosphorylated, 6sG-modified RNA can then be ligated to other RNA fragments using T4 RNA ligase.[16]

References

Application Notes and Protocols for the Enzymatic Synthesis of 6-Thioguanosine Triphosphate from Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the enzymatic synthesis of 6-thioguanosine (B559654) triphosphate (6-thioGTP) from 6-thioguanosine monophosphate (6-thioGMP). This method utilizes a two-step enzymatic cascade, employing guanylate kinase (GMK) and nucleoside diphosphate (B83284) kinase (NDPK) for the sequential phosphorylation of 6-thioGMP. This protocol is designed for laboratory-scale synthesis and includes methods for purification and analysis of the final product. The enzymatic approach offers high specificity and mild reaction conditions, avoiding the need for complex protection and deprotection steps often associated with chemical synthesis.

Introduction

6-Thioguanine (B1684491) and its nucleotide derivatives are crucial in the treatment of various cancers, including leukemia, and autoimmune diseases. The therapeutic activity of 6-thioguanine is dependent on its intracellular conversion to the active triphosphate form, 6-thioguanosine triphosphate (6-thioGTP), which can be incorporated into DNA and RNA, leading to cytotoxicity in rapidly dividing cells. The enzymatic synthesis of 6-thioGTP is a key process for both studying its mechanism of action and for producing it as a research tool.

The conversion of 6-thioguanine to its monophosphate form (6-thioGMP) is carried out in cells by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This protocol focuses on the subsequent phosphorylation steps, which are often the bottleneck in producing pure 6-thioGTP for research purposes. Guanylate kinase (GMK) catalyzes the phosphorylation of 6-thioGMP to 6-thioguanosine diphosphate (6-thioGDP), and nucleoside diphosphate kinase (NDPK) subsequently converts 6-thioGDP to the final product, 6-thioGTP.[1]

Signaling Pathway

The enzymatic synthesis of 6-thioGTP from 6-thioGMP is a two-step phosphorylation cascade. The pathway is initiated with the substrate 6-thioGMP and requires a phosphate (B84403) donor, typically adenosine (B11128) triphosphate (ATP). An ATP regeneration system is often included in the reaction to drive the equilibrium towards product formation.

Enzymatic_Synthesis_of_6_thioGTP cluster_main Enzymatic Synthesis of 6-thioGTP s6GMP 6-Thioguanosine Monophosphate (6-thioGMP) GMK Guanylate Kinase (GMK) s6GMP->GMK s6GDP 6-Thioguanosine Diphosphate (6-thioGDP) NDPK Nucleoside Diphosphate Kinase (NDPK) s6GDP->NDPK s6GTP 6-Thioguanosine Triphosphate (6-thioGTP) ATP1 ATP ATP1->GMK ADP1 ADP ATP2 ATP ATP2->NDPK ADP2 ADP GMK->s6GDP GMK->ADP1 NDPK->s6GTP NDPK->ADP2

Diagram 1: Enzymatic phosphorylation cascade for 6-thioGTP synthesis.

Experimental Workflow

The overall workflow for the enzymatic synthesis, purification, and analysis of 6-thioGTP is outlined below. The process begins with the preparation of the reaction mixture, followed by incubation to allow for the enzymatic conversion. The reaction is then quenched, and the product is purified using high-performance liquid chromatography (HPLC). Finally, the purity and concentration of the 6-thioGTP are determined.

Experimental_Workflow cluster_workflow Experimental Workflow prep Reaction Mixture Preparation incubation Enzymatic Reaction (Incubation) prep->incubation Combine Substrates, Enzymes, and Buffer quench Reaction Quenching incubation->quench e.g., Heat Inactivation or Acidification purification HPLC Purification quench->purification Inject into HPLC analysis Product Analysis (Purity & Concentration) purification->analysis Collect Fractions storage Storage of 6-thioGTP analysis->storage Store at -80°C

References

Application Note: HPLC Analysis of 6-Thioguanine Nucleotide Incorporation for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Thioguanine (B1684491) nucleotides (6-TGNs) are the active metabolites of thiopurine drugs such as azathioprine (B366305), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine. These drugs are widely used as immunosuppressants in the treatment of inflammatory bowel disease (IBD), and as chemotherapeutic agents for conditions like acute lymphoblastic leukemia.[1][2] The cytotoxic and immunosuppressive effects of these drugs are mediated through the incorporation of 6-TGNs into the DNA and RNA of replicating cells, leading to cell cycle arrest and apoptosis.[3]

Monitoring the intracellular concentration of 6-TGNs in red blood cells (RBCs) is a valuable tool for optimizing therapy. It helps in assessing patient compliance, minimizing toxicity, and maximizing therapeutic efficacy.[1][4] A therapeutic range of 235–450 pmol/8 × 10⁸ RBCs for 6-TGN is often associated with optimal drug efficacy in IBD patients.[5] Levels above this range may increase the risk of myelotoxicity, while sub-therapeutic levels might indicate non-compliance or underdosing.[4][6]

This application note provides a detailed protocol for the quantification of 6-TGNs in red blood cells using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle of the Method

The method involves the isolation of red blood cells from whole blood, followed by the lysis of the cells and precipitation of proteins using perchloric acid. The intracellular 6-thioguanine nucleotides are then hydrolyzed by heat and acid to their base, 6-thioguanine (6-TG). The resulting 6-TG is separated and quantified by reversed-phase HPLC with UV detection.

Clinical Significance

The measurement of 6-TGN levels is crucial for several reasons:

  • Therapeutic Efficacy: Achieving a 6-TGN concentration within the therapeutic window is associated with a higher rate of clinical remission in patients with IBD.[4][6]

  • Toxicity Management: Elevated 6-TGN levels (>450 pmol/8 × 10⁸ RBCs) are linked to an increased risk of myelotoxicity, including leukopenia.[4][6]

  • Assessing Compliance: Low or undetectable 6-TGN levels can be an indicator of patient non-compliance with the prescribed medication regimen.[7]

  • Personalized Dosing: Due to genetic variations in enzymes involved in thiopurine metabolism, such as thiopurine S-methyltransferase (TPMT), there is significant inter-individual variability in 6-TGN levels at a given dose. Monitoring allows for dose adjustments to achieve therapeutic concentrations.[1]

Metabolic Pathway of Thiopurines

The metabolic conversion of azathioprine and 6-mercaptopurine to the active 6-thioguanine nucleotides is a complex process involving several enzymatic steps. Understanding this pathway is essential for interpreting metabolite levels.

Thiopurine_Metabolism AZA Azathioprine MP6 6-Mercaptopurine (6-MP) AZA->MP6 Non-enzymatic (glutathione) TIMP Thioinosine monophosphate (TIMP) MP6->TIMP HPRT MMP6 6-Methylmercaptopurine (B131649) (6-MMP) MP6->MMP6 TPMT TU 6-Thiouric acid (inactive) MP6->TU XO TXMP Thioxanthosine monophosphate (TXMP) TIMP->TXMP IMPDH TGMP Thioguanosine monophosphate (TGMP) TXMP->TGMP GMPS TGDP Thioguanosine diphosphate (B83284) (TGDP) TGMP->TGDP GMK TGTP Thioguanosine triphosphate (TGTP) TGDP->TGTP NDPK DNA_RNA Incorporation into DNA/RNA (Cytotoxicity) TGTP->DNA_RNA MMPN 6-Methylmercaptopurine nucleotides (6-MMPN) (Hepatotoxicity) MMP6->MMPN HPRT HPRT: Hypoxanthine-guanine phosphoribosyltransferase IMPDH IMPDH: Inosine monophosphate dehydrogenase GMPS GMPS: Guanosine monophosphate synthetase GMK GMK: Guanylate kinase NDPK NDPK: Nucleoside diphosphate kinase TPMT TPMT: Thiopurine S-methyltransferase XO XO: Xanthine oxidase

Caption: Metabolic pathway of azathioprine and 6-mercaptopurine.

Experimental Protocol

Materials and Reagents
  • 6-Thioguanine (6-TG) standard

  • Perchloric acid (70%)

  • Dithiothreitol (B142953) (DTT)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogenophosphate

  • Triethylamine

  • Water (HPLC grade)

  • Whole blood collected in EDTA tubes

Equipment
  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., Purospher RP-18e, 5 µm)[8]

  • Centrifuge

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Sample Preparation

The following workflow outlines the preparation of samples for HPLC analysis.

Sample_Preparation_Workflow start Start: Whole Blood Sample (EDTA) centrifuge1 Centrifuge to separate plasma and RBCs start->centrifuge1 wash Wash RBCs with saline centrifuge1->wash lysis Lyse RBCs and add DTT wash->lysis deproteinize Deproteinize with perchloric acid lysis->deproteinize centrifuge2 Centrifuge to pellet protein precipitate deproteinize->centrifuge2 hydrolyze Hydrolyze supernatant at 100°C for 45 min centrifuge2->hydrolyze cool Cool sample on ice hydrolyze->cool inject Inject supernatant into HPLC system cool->inject

Caption: Workflow for sample preparation.

Detailed Steps:

  • RBC Isolation: Centrifuge the whole blood sample to separate the plasma and buffy coat from the red blood cells (RBCs). Aspirate and discard the plasma and buffy coat.

  • RBC Washing: Wash the RBC pellet with an equal volume of normal saline. Vortex to mix and centrifuge again. Repeat this washing step two more times.

  • Cell Lysis and Reduction: To a known volume of packed RBCs (e.g., 100 µL), add a solution containing a reducing agent like dithiothreitol (DTT) to prevent oxidation of the thiopurines.[9]

  • Deproteinization: Add cold perchloric acid to the lysed RBCs to precipitate proteins. Vortex vigorously.[7]

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[7]

  • Hydrolysis: Transfer the clear supernatant to a new tube and heat at 100°C for 45 minutes to hydrolyze the 6-thioguanine nucleotides to the 6-thioguanine base.[7][9]

  • Final Preparation: After hydrolysis, cool the sample on ice. The sample is now ready for injection into the HPLC system.

HPLC Conditions

The following table summarizes a typical set of HPLC conditions for the analysis of 6-thioguanine.

ParameterCondition
Column Purospher RP-18e (5 µm particle size) or equivalent C18 column[8]
Mobile Phase Gradient elution with: A) 0.02 mol/L potassium phosphate (B84403) (pH 3.5) and B) Methanol. The concentration of methanol can be varied in a gradient to achieve optimal separation.[8] An alternative isocratic mobile phase is methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[7]
Flow Rate 1.2 mL/min[8]
Detection UV at 341 nm or 342 nm[7][8]
Injection Volume 100 µL[7]

Data and Performance Characteristics

The performance of the HPLC method for 6-TGN analysis is characterized by its linearity, sensitivity, precision, and recovery.

ParameterTypical ValueReference
Linearity (r²) > 0.998[7][8]
Limit of Quantification (LOQ) 8 pmol / 8 x 10⁸ erythrocytes[7]
Limit of Detection (LOD) 3 pmol / 8 x 10⁸ erythrocytes[7]
Analytical Recovery 73.2% for 6-TG[7]
Intra-assay Variation < 10%[7]
Inter-assay Variation < 15%[7]

Troubleshooting

IssuePossible CauseSolution
Poor peak shape Column degradation, improper mobile phase pHReplace column, ensure mobile phase is correctly prepared.
Low recovery Incomplete hydrolysis, degradation of analyteEnsure hydrolysis time and temperature are accurate, keep samples cold and analyze promptly.
Baseline noise Contaminated mobile phase, detector issueFilter mobile phase, purge the system, check detector lamp.
No peaks Injection error, detector off, no analyte in sampleCheck autosampler, ensure detector is on, verify sample preparation.

Conclusion

The HPLC method described provides a reliable and reproducible means of quantifying 6-thioguanine nucleotides in red blood cells. This analysis is an essential tool for therapeutic drug monitoring of thiopurine therapy, enabling clinicians to personalize treatment for improved efficacy and reduced toxicity. The provided protocol and performance data serve as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this important assay.

References

Application Notes and Protocols for Studying G-protein Activity with 6-Thioguanosine Monophosphate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopurine drugs, such as 6-thioguanine (B1684491) (6-TG), are widely used as immunosuppressants and anti-cancer agents. Their therapeutic effects are mediated by their intracellular conversion to active metabolites, primarily 6-thioguanosine (B559654) triphosphate (6-thio-GTP). While the incorporation of these metabolites into DNA and RNA is a known mechanism of action, emerging evidence highlights a direct role for 6-thio-GTP in modulating the activity of small G-proteins, particularly Rac1. This document provides detailed application notes and protocols for researchers interested in studying the effects of 6-thioguanosine nucleotides on G-protein activity.

6-Thioguanosine monophosphate (6-thio-GMP) is a key intermediate in the metabolic activation of 6-thioguanine. In cellular systems, 6-TG is converted to 6-thio-GMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Subsequently, 6-thio-GMP is further phosphorylated to 6-thioguanosine diphosphate (B83284) (6-thio-GDP) and the biologically active 6-thio-GTP. It is 6-thio-GTP that directly interacts with and modulates the function of certain G-proteins.

Mechanism of Action: 6-Thio-GTP and Rac1 Inactivation

The primary G-protein target of 6-thio-GTP identified to date is Rac1, a member of the Rho family of small GTPases that plays a crucial role in regulating the actin cytoskeleton, cell motility, and cell proliferation. The interaction between 6-thio-GTP and Rac1 is unique and leads to the inactivation of the G-protein through a covalent modification.

Specifically, the thiol group on the C6 position of the guanine (B1146940) base in 6-thio-GTP forms a disulfide adduct with a cysteine residue (Cys18) within the nucleotide-binding pocket of Rac1[1]. This covalent attachment effectively traps the Rac1 protein in an inactive state. Although the 6-thio-GTP-bound Rac1 can be hydrolyzed to the 6-thio-GDP-bound form by GTPase-activating proteins (GAPs), the resulting 6-thio-GDP-Rac1 adduct is resistant to guanine nucleotide exchange factors (GEFs). Consequently, Rac1 cannot be reactivated by exchanging the modified GDP analog for GTP, leading to a sustained inhibition of Rac1 signaling[1].

Data Presentation

While direct kinetic data for the binding of 6-thio-GTP to Rac1 is not extensively documented in publicly available literature, related quantitative data provides context for the metabolism and interaction of thioguanosine nucleotides.

ParameterMolecule(s)ValueEnzyme/ProteinOrganism/SystemReference
KM6-thio-GTP1.8 µMNUDT15Human[2]
KM6-thio-dGTP1.9 µMNUDT15Human[2]
KMGTP254 µMNUDT15Human[2]
KMdGTP43 µMNUDT15Human[2]

NUDT15 is a hydrolase that converts 6-thio-(d)GTP to the monophosphate form, thereby regulating its intracellular concentration and therapeutic efficacy.

Mandatory Visualizations

G_Protein_Signaling_Pathway_with_6_Thio_GTP cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR GEF GEF GPCR->GEF Agonist Rac1_GDP Rac1-GDP (Inactive) GEF->Rac1_GDP GDP/GTP Exchange Rac1_Thio_GDP Rac1-6-Thio-GDP (Inactive Adduct) GEF->Rac1_Thio_GDP Exchange Blocked GAP GAP Rac1_GTP Rac1-GTP (Active) GAP->Rac1_GTP Accelerates Hydrolysis Rac1_GTP->Rac1_GDP GTP Hydrolysis Downstream_Effectors Downstream Effectors Rac1_GTP->Downstream_Effectors Activation Rac1_Thio_GTP Rac1-6-Thio-GTP (Adduct) Six_TG 6-Thioguanine (Prodrug) Six_Thio_GMP 6-Thio-GMP Six_TG->Six_Thio_GMP HGPRT Six_Thio_GTP 6-Thio-GTP Six_Thio_GMP->Six_Thio_GTP Kinases Six_Thio_GTP->Rac1_GTP Covalent Adduction Rac1_Thio_GTP->Rac1_Thio_GDP GAP

Caption: G-protein signaling pathway and the inhibitory action of 6-thio-GTP on Rac1.

Experimental_Workflow start Start: Prepare Reagents reagents Recombinant Rac1 Protein 6-Thio-GTP GTPγS (control) GDP (control) Assay Buffer start->reagents incubation Incubate Rac1 with Nucleotides reagents->incubation conditions Conditions: - Rac1 alone - Rac1 + GDP - Rac1 + GTPγS - Rac1 + 6-Thio-GTP (various conc.) incubation->conditions assay Perform GTP Binding Assay conditions->assay detection Detection Method (e.g., Filter Binding Assay with [35S]GTPγS or non-radioactive method) assay->detection data_analysis Data Analysis detection->data_analysis quantification Quantify Bound Nucleotide Determine IC50 of 6-Thio-GTP data_analysis->quantification end End: Conclusion on 6-Thio-GTP Effect quantification->end

Caption: Experimental workflow for assessing the effect of 6-thio-GTP on G-protein activity.

Experimental Protocols

The following protocols are representative methods that can be adapted to study the interaction of 6-thio-GTP with G-proteins like Rac1.

Protocol 1: In Vitro Rac1 Activity Assay (GTP Binding Competition)

This assay measures the ability of 6-thio-GTP to compete with the binding of a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS, to purified Rac1.

Materials:

  • Purified recombinant Rac1 protein

  • 6-thioguanosine triphosphate (6-thio-GTP)

  • [³⁵S]GTPγS (or a non-radioactive GTP analog like Eu-GTP)

  • Guanosine diphosphate (GDP)

  • Guanosine 5'-O-(3-thio)triphosphate (GTPγS), non-radiolabeled

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂

  • Nitrocellulose filters (0.45 µm)

  • Scintillation fluid and counter

Procedure:

  • Preparation of Rac1: Thaw purified Rac1 on ice. Dilute to a working concentration of 100-200 nM in Assay Buffer. To load Rac1 with GDP, pre-incubate the protein with a 10-fold molar excess of GDP for 10 minutes at room temperature.

  • Reaction Setup: In a 96-well plate, set up the following reactions in a final volume of 100 µL:

    • Basal Binding: Rac1 + Assay Buffer + [³⁵S]GTPγS (final concentration ~0.1 nM)

    • Non-specific Binding: Rac1 + Assay Buffer + [³⁵S]GTPγS + 10 µM non-radiolabeled GTPγS

    • 6-Thio-GTP Competition: Rac1 + Assay Buffer + [³⁵S]GTPγS + varying concentrations of 6-thio-GTP (e.g., 1 nM to 100 µM)

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filter Binding: Terminate the reaction by rapid filtration through nitrocellulose filters pre-soaked in Wash Buffer. Wash each filter three times with 4 mL of ice-cold Wash Buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific [³⁵S]GTPγS binding against the concentration of 6-thio-GTP. Calculate the IC₅₀ value, which represents the concentration of 6-thio-GTP required to inhibit 50% of [³⁵S]GTPγS binding.

Protocol 2: Pull-Down Assay for Activated Rac1 from Cell Lysates

This protocol assesses the effect of treating cells with the prodrug 6-thioguanine on the activation state of endogenous Rac1.

Materials:

  • Cell line of interest (e.g., Jurkat T-cells)

  • 6-thioguanine (6-TG)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, protease and phosphatase inhibitors)

  • PAK-PBD (p21-activated kinase-binding domain) agarose (B213101) beads

  • Wash buffer (e.g., 25 mM Tris-HCl pH 7.5, 40 mM NaCl, 30 mM MgCl₂)

  • SDS-PAGE sample buffer

  • Anti-Rac1 antibody

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of 6-TG (e.g., 1-10 µM) or vehicle control for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the cleared lysates.

  • Pull-Down of Active Rac1: Normalize the protein concentration of the lysates. To 500 µg of each lysate, add 20 µg of PAK-PBD agarose beads.

  • Incubation: Incubate the samples for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer.

  • Elution and Western Blotting: After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer. Boil the samples for 5 minutes.

  • Detection: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rac1 antibody to detect the amount of pulled-down (active) Rac1. Also, run a fraction of the total cell lysate to determine the total Rac1 levels.

  • Data Analysis: Quantify the band intensities for the pulled-down Rac1 and normalize to the total Rac1 in the corresponding lysate. Compare the levels of active Rac1 in 6-TG-treated cells to the vehicle-treated control.

Conclusion

The study of G-protein activity using 6-thioguanosine and its metabolites offers a promising avenue for understanding the mechanisms of thiopurine drugs and for the development of novel therapeutics targeting G-protein signaling pathways. The provided protocols and background information serve as a foundation for researchers to investigate the intricate interactions between these compounds and cellular signaling networks. The unique covalent inactivation of Rac1 by 6-thio-GTP presents a compelling area for further research, particularly in the fields of immunology and oncology.

References

Application Notes and Protocols for Quantifying 6-Thioguanine Nucleotides in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Thioguanine (B1684491) nucleotides (6-TGNs) are the active metabolites of thiopurine drugs such as azathioprine (B366305), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (6-TG). These drugs are widely used as immunosuppressants in the treatment of various autoimmune diseases, inflammatory bowel disease (IBD), and certain types of cancer, including acute lymphoblastic leukemia (ALL). The cytotoxic and therapeutic effects of thiopurines are primarily mediated by the incorporation of 6-TGNs into DNA and RNA, leading to the disruption of cellular functions and induction of apoptosis in actively dividing cells.

Monitoring the intracellular concentrations of 6-TGNs is crucial for optimizing therapeutic efficacy while minimizing the risk of adverse drug reactions, such as myelosuppression and hepatotoxicity.[1][2] Therapeutic drug monitoring (TDM) of 6-TGN levels allows for personalized dose adjustments, thereby improving clinical outcomes.[1] This document provides detailed application notes and protocols for the primary methods used to quantify 6-TGNs in cells, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Thiopurine Metabolism and the Role of 6-Thioguanine Nucleotides

The metabolic pathway of thiopurine drugs is complex, involving several enzymatic steps that ultimately lead to the formation of active 6-TGNs and other metabolites. A simplified overview of this pathway is illustrated below. The balance between the anabolic pathway leading to 6-TGNs and the catabolic pathways is influenced by genetic polymorphisms in key enzymes, most notably thiopurine S-methyltransferase (TPMT). Individuals with reduced TPMT activity are at a higher risk of accumulating excessive levels of 6-TGNs, leading to severe toxicity.

thiopurine_metabolism cluster_tgn AZA Azathioprine (AZA) MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic TG 6-Thioguanine (6-TG) TIMP 6-Thioinosine monophosphate (TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (B131649) (6-MMP) MP->MMP TPMT TUA 6-Thiouric Acid MP->TUA XO TGMP 6-Thioguanosine monophosphate (TGMP) TG->TGMP HPRT TXMP 6-Thioxanthosine monophosphate (TXMP) TIMP->TXMP IMPDH MMPN 6-Methylmercaptopurine nucleotides (6-MMPN) TIMP->MMPN TPMT TXMP->TGMP GMPS TGDP 6-Thioguanosine diphosphate (TGDP) TGMP->TGDP Kinases TGNs 6-Thioguanine Nucleotides (6-TGNs) (TGMP, TGDP, TGTP) TGTP 6-Thioguanosine triphosphate (TGTP) TGDP->TGTP Kinases DNA_RNA Incorporation into DNA & RNA (Cytotoxicity) TGNs->DNA_RNA GST Glutathione S-transferase HPRT HPRT IMPDH IMPDH GMPS GMPS Kinases Kinases TPMT TPMT XO XO

Caption: Simplified metabolic pathway of thiopurine drugs leading to the formation of active 6-thioguanine nucleotides (6-TGNs).

Quantitative Data Summary

The following tables summarize the performance characteristics of the most common methods for 6-TGN quantification. These values are compiled from various research articles and may vary depending on the specific laboratory protocol and instrumentation.

Table 1: Performance Characteristics of HPLC-UV Methods for 6-TGN Quantification

ParameterReported RangeUnitReference(s)
Lower Limit of Quantification (LLOQ)8 - 20pmol/8x10⁸ RBCs[3][4]
Linearity (r²)> 0.998-[4]
Intra-assay Precision (CV%)< 10%[3]
Inter-assay Precision (CV%)< 10%[3]
Analytical Recovery73.2%[4]

Table 2: Performance Characteristics of LC-MS/MS Methods for 6-TGN Quantification

ParameterReported RangeUnitReference(s)
Lower Limit of Quantification (LLOQ)0.1 - 0.2µmol/L (~10-50 pmol/8x10⁸ RBCs)[5][6][7]
Linearity (r²)> 0.999-[8]
Intra-assay Imprecision (CV%)< 7.5%[8]
Inter-assay Imprecision (CV%)< 7.5%[8]
Extraction Recovery71.0 - 75.0%[9]

Table 3: Therapeutic Ranges and Toxic Thresholds for 6-TGNs

Clinical RelevanceConcentration RangeUnitReference(s)
Therapeutic Range (IBD)235 - 450pmol/8x10⁸ RBCs[1][7]
Risk of Myelosuppression> 450pmol/8x10⁸ RBCs[2]
Associated with Clinical Remission (Crohn's Disease)> 230pmol/8x10⁸ RBCs[7]

Experimental Protocols

General Workflow for 6-TGN Quantification

The general workflow for quantifying 6-TGNs from patient samples involves several key steps, regardless of the final analytical method.

experimental_workflow sample_collection 1. Sample Collection (Whole Blood in EDTA tube) rbc_isolation 2. Red Blood Cell (RBC) Isolation and Washing sample_collection->rbc_isolation cell_lysis 3. Cell Lysis and Deproteinization (e.g., Perchloric Acid) rbc_isolation->cell_lysis hydrolysis 4. Acid Hydrolysis (Conversion of 6-TGNs to 6-TG) cell_lysis->hydrolysis analysis 5. Quantitative Analysis hydrolysis->analysis hplc HPLC-UV analysis->hplc lcms LC-MS/MS analysis->lcms

References

Troubleshooting & Optimization

solubility issues with 6-T-5'-GMP disodium in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Thio-5'-guanosine monophosphate disodium (B8443419) (6-T-5'-GMP disodium). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a water-soluble compound. Commercial preparations are often available as a 10 mM - 11 mM solution in water, typically at a pH of 7.5.[1][2] While it is readily soluble in water, its solubility can be influenced by the composition, pH, and ionic strength of the buffer used.

Q2: What are the recommended storage conditions for this compound solutions?

A2: It is recommended to store stock solutions of this compound at -20°C.[1][2] For long-term storage, temperatures lower than -70°C may be preferable to prevent degradation, as related thiopurine metabolites have shown a decrease in concentration over time when stored at -20°C.[1][2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: How does pH affect the solubility of this compound?

Q4: Can this compound precipitate out of solution? What should I do if this happens?

A4: Yes, precipitation can occur, especially if the buffer conditions are not optimal or if the solution is stored improperly. If you observe precipitation, it may be due to factors such as incorrect pH, low temperature during preparation, or high ionic strength. Refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Troubleshooting Guides

Issue 1: Precipitation Observed in the Buffer

Symptoms:

  • Cloudiness or turbidity in the solution.

  • Visible solid particles settled at the bottom of the tube.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Buffer pH Verify the pH of your buffer. The optimal pH for dissolving this compound is around 7.5.[1][2] Adjust the pH of your buffer if necessary.
Low Temperature Ensure the buffer is at room temperature before dissolving the compound. Some compounds are less soluble at colder temperatures. Gentle warming (e.g., to 37°C) may aid in dissolution, but avoid excessive heat which could lead to degradation.
High Ionic Strength High salt concentrations in some buffers can decrease the solubility of certain compounds. If you suspect this is the issue, try preparing the stock solution in a lower ionic strength buffer or in sterile, nuclease-free water first, and then dilute it into your final experimental buffer.
Slow Dissolution Vortexing the solution can help to dissolve the compound more quickly.[4] If vortexing is not sufficient, gentle sonication may be used.
Issue 2: Suspected Compound Degradation

Symptoms:

  • Loss of expected biological activity in your experiment.

  • Change in the color of the solution over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Storage Always store stock solutions at -20°C or below in tightly sealed vials to prevent degradation.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Extended Storage at Room Temperature Prepare fresh solutions for your experiments whenever possible. If a solution must be kept at room temperature for a short period, use it as quickly as possible and protect it from light.
Contamination Ensure that all solutions and equipment are sterile to prevent microbial growth, which can lead to compound degradation.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound

Materials:

  • This compound salt (solid)

  • Sterile, nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Calculate the required mass of this compound for your desired volume and concentration. The molecular weight of the free acid is 379.28 g/mol ; however, the disodium salt will have a higher molecular weight (approximately 423.24 g/mol ). Always refer to the manufacturer's certificate of analysis for the exact molecular weight.

  • Weigh the appropriate amount of the compound and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile water or buffer to the tube.

  • Vortex the tube thoroughly until the solid is completely dissolved. If necessary, gentle warming to 37°C can be applied.

  • Verify the pH of the solution and adjust if necessary.

  • For storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or below.

Signaling Pathway and Experimental Workflow

Azathioprine Metabolism and the Role of NUDT15

6-T-5'-GMP is a key metabolite in the immunosuppressive and cytotoxic effects of the prodrug azathioprine. Azathioprine is converted to 6-mercaptopurine (B1684380) (6-MP), which is then metabolized to 6-thioguanine (B1684491) nucleotides (TGNs). The enzyme NUDT15 (Nudix Hydrolase 15) plays a crucial role in this pathway by converting the active cytotoxic metabolites 6-thio-GTP and 6-thio-dGTP back to their less toxic monophosphate forms, 6-thio-GMP and 6-thio-dGMP respectively.[5][6][7][8][9] Genetic variations in NUDT15 can lead to reduced enzyme activity, resulting in an accumulation of active TGNs and increased risk of toxicity.

Azathioprine_Metabolism Azathioprine Azathioprine Mercaptopurine 6-Mercaptopurine (6-MP) Azathioprine->Mercaptopurine Non-enzymatic conversion Thioinosine 6-Thioinosine Monophosphate (6-TIMP) Mercaptopurine->Thioinosine HPRT Thioguanine_Nucleotides 6-Thioguanine Nucleotides (TGNs) Thioinosine->Thioguanine_Nucleotides TGMP 6-Thioguanosine Monophosphate (6-T-5'-GMP) Thioguanine_Nucleotides->TGMP TGTP 6-Thioguanosine Triphosphate (6-TGTP) TGMP->TGTP Kinases TGTP->TGMP Hydrolysis DNA_RNA Incorporation into DNA and RNA (Cytotoxicity) TGTP->DNA_RNA NUDT15 NUDT15 NUDT15->TGTP Inactivates Troubleshooting_Workflow Start Start: Precipitate Observed Check_pH Check Buffer pH Start->Check_pH Adjust_pH Adjust pH to ~7.5 Check_pH->Adjust_pH Incorrect Check_Temp Check Solution Temperature Check_pH->Check_Temp Correct Adjust_pH->Check_Temp Warm_Gently Warm Gently (e.g., 37°C) Check_Temp->Warm_Gently Cold Check_Ionic_Strength Assess Buffer Ionic Strength Check_Temp->Check_Ionic_Strength Room Temp Warm_Gently->Check_Ionic_Strength Use_Low_Salt Use Lower Ionic Strength Buffer or Water Check_Ionic_Strength->Use_Low_Salt High Vortex_Sonication Apply Mechanical Force Check_Ionic_Strength->Vortex_Sonication Low/Moderate Use_Low_Salt->Vortex_Sonication Vortex Vortex Thoroughly Vortex_Sonication->Vortex Initial Step Sonication Gentle Sonication Vortex->Sonication Not Dissolved Success Solubilized Vortex->Success Dissolved Sonication->Success Dissolved Failure Still Precipitated: Consult Manufacturer Sonication->Failure Not Dissolved

References

preventing oxidation of 6-thioguanosine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for preventing the oxidation of 6-thioguanosine (B559654) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 6-thioguanosine and why is it prone to oxidation?

A1: 6-Thioguanosine is a synthetic purine (B94841) nucleoside analogue used in research and as a metabolite of the immunosuppressive and anticancer drug 6-thioguanine (B1684491).[1] Its thio-group at the 6th position of the purine ring is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light (especially UVA), and certain metal ions. This oxidation can lead to the formation of various degradation products, altering its biological activity and compromising experimental results.

Q2: What are the main oxidation products of 6-thioguanosine?

A2: The primary oxidation products of 6-thioguanosine's active base, 6-thioguanine, include guanine-6-sulfinate (GSO₂) and guanine-6-sulfonate (GSO₃). These products are formed through the reaction with reactive oxygen species (ROS). In the presence of certain enzymes like xanthine (B1682287) oxidase, 6-thioguanine can also be converted to 6-thiouric acid.

Q3: How can I visually detect if my 6-thioguanosine solution has degraded?

A3: While visual inspection is not a definitive method for assessing degradation, a change in the color or clarity of your 6-thioguanosine solution may indicate a problem. Freshly prepared solutions are typically clear and pale yellow. The appearance of a precipitate or a noticeable darkening of the solution could suggest degradation or solubility issues. However, analytical methods like HPLC are necessary for accurate quantification of degradation products.

Q4: What are the optimal storage conditions for 6-thioguanosine powder and solutions?

A4: For solid 6-thioguanosine, storage at -20°C in a tightly sealed container, protected from light and moisture, is recommended for long-term stability (≥4 years).[2] Stock solutions, for instance in DMSO, should also be stored at -20°C or -80°C and used within a month to six months, with light protection being crucial.[3] Aqueous solutions are less stable and should ideally be prepared fresh. If short-term storage is necessary, refrigeration at 2-8°C for up to a week may be possible, but stability should be verified for your specific experimental conditions.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Oxidation of 6-thioguanosine leading to variable active compound concentration.Prepare fresh solutions for each experiment. Use deoxygenated solvents and an inert atmosphere. Add an antioxidant to your solutions. Verify the purity of your stock solution using HPLC.
Loss of biological activity Degradation of 6-thioguanosine into inactive or less active oxidation products.Follow strict storage and handling protocols. Minimize exposure to light by using amber vials and covering experimental setups.
Precipitate formation in solution Poor solubility or degradation of 6-thioguanosine.Ensure the solvent is appropriate and the concentration is within the solubility limits. For aqueous solutions, consider adjusting the pH or using a co-solvent if compatible with your experiment. Mild warming and vortexing may aid dissolution.[1]
Changes in UV-Vis spectrum Chemical modification of the 6-thioguanosine molecule due to oxidation.Run a UV-Vis scan of your solution and compare it to a reference spectrum of freshly prepared 6-thioguanosine. The known absorbance maxima for 6-thioguanine are at 257 nm and 347 nm.[2] A shift in these peaks or the appearance of new peaks can indicate degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 6-Thioguanosine Stock Solution

This protocol outlines the steps for preparing a stock solution of 6-thioguanosine with measures to minimize oxidation.

Materials:

  • 6-Thioguanosine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Syringes and needles

Procedure:

  • Deoxygenate the Solvent:

    • Place the required volume of anhydrous DMSO in a flask.

    • Bubble inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes to remove dissolved oxygen. This process is known as sparging.[4]

  • Weighing 6-Thioguanosine:

    • Quickly and accurately weigh the desired amount of 6-thioguanosine powder in a tared amber vial.

  • Dissolution under Inert Atmosphere:

    • Using a syringe, transfer the deoxygenated DMSO to the vial containing the 6-thioguanosine powder.

    • Immediately cap the vial and flush the headspace with inert gas.

    • Gently swirl or vortex the vial until the powder is completely dissolved. Mild warming can be applied if necessary.

  • Storage:

    • Store the stock solution at -20°C or -80°C in the amber vial, tightly sealed. For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Assessing 6-Thioguanosine Purity

This protocol provides a general method for analyzing the purity of 6-thioguanosine and detecting its oxidation products. Method parameters may need to be optimized for your specific instrument and column.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient can be optimized, for example, starting with 5% B and increasing to 95% B over 20 minutes.

Detection:

  • Monitor at the absorbance maxima of 6-thioguanine (the chromophore of 6-thioguanosine), which are approximately 257 nm and 347 nm.[2] Oxidation products may have different absorbance spectra.

Sample Preparation:

  • Dilute a small aliquot of your 6-thioguanosine solution in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Analysis:

  • Inject the sample and record the chromatogram.

  • The peak corresponding to 6-thioguanosine should be the major peak. The appearance of new, earlier-eluting peaks may indicate the presence of more polar oxidation products.

Data on Preventative Measures

While comprehensive quantitative data on the stability of 6-thioguanosine under various conditions is limited in publicly available literature, the following table summarizes key findings and recommendations.

Factor Recommendation/Observation Quantitative Data/Rationale Citation
Solvent Use deoxygenated solvents.Dissolved oxygen is a key reactant in oxidation. Methods like sparging or freeze-pump-thaw remove oxygen.[4]
Atmosphere Work under an inert atmosphere (e.g., Argon, Nitrogen).Prevents atmospheric oxygen from dissolving into the solution and reacting with 6-thioguanosine.
Light Protect solutions from light, especially UVA.6-Thioguanine is a photosensitizer that generates reactive oxygen species upon UVA exposure, leading to its own oxidation.[5]
Antioxidants Consider adding an antioxidant like ascorbic acid.In one study on compounded thioguanine suspensions, 0.1% ascorbic acid appeared to slow the formation of guanine (B1146940) but did not significantly extend the overall shelf life.[6]
pH Alkaline solutions may promote decomposition.Alkaline solutions of 6-thioguanine are reported to undergo slow decomposition and should not be heated above 37°C.[2] The stability in various buffers (e.g., phosphate, TRIS) at different pH values requires further systematic investigation.[2]
Chelating Agents The use of a chelating agent like EDTA may be beneficial.Metal ions can catalyze oxidation reactions. EDTA chelates divalent metal ions and may help stabilize solutions, although direct evidence for 6-thioguanosine is limited.[7]

Visualizations

Oxidation_Pathway cluster_prevention Preventative Measures 6-Thioguanosine 6-Thioguanosine Guanine-6-sulfenate (GSO) Guanine-6-sulfenate (GSO) 6-Thioguanosine->Guanine-6-sulfenate (GSO) Oxidation (ROS) Guanine-6-sulfinate (GSO2) Guanine-6-sulfinate (GSO2) Guanine-6-sulfenate (GSO)->Guanine-6-sulfinate (GSO2) Further Oxidation Guanine-6-sulfonate (GSO3) Guanine-6-sulfonate (GSO3) Guanine-6-sulfinate (GSO2)->Guanine-6-sulfonate (GSO3) Further Oxidation Inert Atmosphere Inert Atmosphere Deoxygenated Solvents Deoxygenated Solvents Light Protection Light Protection Antioxidants Antioxidants Chelating Agents Chelating Agents

Caption: Oxidation pathway of 6-thioguanosine and preventative measures.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimentation cluster_qc Quality Control A Weigh 6-Thioguanosine C Dissolve under Inert Atmosphere A->C B Deoxygenate Solvent B->C D Store at -20°C to -80°C (Protected from Light) C->D E Perform Experiment D->E F Analyze Results E->F G Check for Degradation (HPLC) E->G G->F

Caption: Recommended experimental workflow for handling 6-thioguanosine.

References

Technical Support Center: Optimizing 6-T-5'-GMP Concentration for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the concentration of 6-thio-5'-guanosine monophosphate (6-T-5'-GMP) in enzyme kinetics experiments, with a primary focus on its interaction with inosine-5'-monophosphate dehydrogenase (IMPDH).

Frequently Asked Questions (FAQs)

Q1: What is 6-T-5'-GMP and what is its primary enzymatic target?

6-thio-5'-guanosine monophosphate (6-T-5'-GMP) is a sulfur-containing analog of guanosine (B1672433) monophosphate (GMP). It is an active metabolite of thiopurine drugs such as azathioprine, 6-mercaptopurine, and 6-thioguanine. Its primary and most studied enzymatic target is inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. 6-T-5'-GMP can act as a substrate for or an inhibitor of IMPDH, thereby interfering with the production of guanine nucleotides essential for DNA and RNA synthesis.

Q2: How do I prepare a stock solution of 6-T-5'-GMP?

6-T-5'-GMP is commercially available, often as a sodium salt in a solution of water. It is soluble in aqueous buffers. For experimental use, it is recommended to prepare a concentrated stock solution in nuclease-free water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). To ensure accurate concentration, briefly centrifuge the vial before opening. Stock solutions should be stored at -20°C for long-term stability, with short-term exposure to ambient temperatures (up to one week) being acceptable. For cellular assays, 6-thioguanine, a precursor, is often dissolved in DMSO or a dilute alkaline solution.

Q3: What are the typical concentrations of 6-T-5'-GMP used in IMPDH kinetic assays?

The optimal concentration of 6-T-5'-GMP will depend on the specific research question, the enzyme source (species and isoform), and the assay conditions. For inhibition studies, a wide range of concentrations bracketing the expected Ki or IC50 value should be tested. Based on available data for similar thiopurines and IMPDH inhibitors, initial screening concentrations could range from nanomolar to micromolar. For detailed kinetic characterization, concentrations should be chosen relative to the Km of the natural substrate, inosine-5'-monophosphate (IMP).

Q4: How can I monitor the activity of IMPDH in the presence of 6-T-5'-GMP?

IMPDH activity is typically monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+.[1] The reaction mixture generally contains a suitable buffer (e.g., Tris-HCl or potassium phosphate (B84403) at a pH of around 8.0-8.8), the enzyme, the substrate IMP, the cofactor NAD+, and varying concentrations of the inhibitor (6-T-5'-GMP).[2][3]

Q5: What are some common causes of inconsistent results in my enzyme kinetic experiments with 6-T-5'-GMP?

Inconsistent results can arise from several factors, including:

  • Compound Instability: Degradation of 6-T-5'-GMP in the assay buffer.

  • Solubility Issues: Precipitation of 6-T-5'-GMP at higher concentrations.

  • Pipetting Errors: Inaccurate dispensing of small volumes of the inhibitor or other reagents.

  • Enzyme Instability: Loss of enzyme activity over the course of the experiment.

  • Contaminants: Impurities in the 6-T-5'-GMP preparation that may inhibit the enzyme.[4]

Troubleshooting Guides

Guide 1: Inconsistent or Noisy Kinetic Data

Problem: The kinetic data shows high variability between replicates, or the reaction progress curves are non-linear.

Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Pipetting Calibrate pipettes regularly. Use low-retention pipette tips. Prepare master mixes of reagents to minimize pipetting steps.Reduced variability between replicates and smoother kinetic curves.
Enzyme Instability Keep the enzyme on ice at all times. Prepare fresh enzyme dilutions for each experiment. Perform a time-course experiment without the inhibitor to check for linear activity over the assay period.Linear reaction progress curves in the absence of the inhibitor.
Substrate/Cofactor Degradation Prepare fresh substrate (IMP) and cofactor (NAD+) solutions for each experiment. Store stock solutions at -20°C or -80°C.Consistent initial reaction velocities.
Assay Temperature Fluctuations Use a temperature-controlled plate reader or water bath to maintain a constant assay temperature (typically 37°C).[3]Reproducible reaction rates across different experiments.
Light-Sensitive Reagents Some assay components, like certain detection reagents, may be light-sensitive. Minimize exposure to light during assay setup and measurement.Reduced background signal and improved signal-to-noise ratio.
Guide 2: Poor Solubility or Precipitation of 6-T-5'-GMP

Problem: Visible precipitate forms upon addition of 6-T-5'-GMP to the assay buffer, or kinetic data suggests compound insolubility at higher concentrations.

Potential Cause Troubleshooting Step Expected Outcome
Low Solubility in Assay Buffer Prepare a concentrated stock solution of 6-T-5'-GMP in water or a compatible solvent like DMSO.[5] Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.Clear assay solution without any visible precipitate.
Buffer Composition The choice of buffer and its ionic strength can affect the solubility of small molecules. Test different buffer systems (e.g., Tris-HCl vs. potassium phosphate) or adjust the salt concentration.[6]Improved solubility of 6-T-5'-GMP in the assay buffer.
pH of the Buffer The solubility of 6-T-5'-GMP may be pH-dependent. Ensure the pH of the stock solution and the final assay buffer are compatible and within the optimal range for both compound solubility and enzyme activity.Consistent solubility across the desired concentration range.
Compound Aggregation Sonication of the stock solution before use may help to break up small aggregates. Include a non-ionic detergent like Triton X-100 or Tween-20 at a low concentration (e.g., 0.01%) in the assay buffer to prevent aggregation.Linear dose-response curves at higher inhibitor concentrations.
Guide 3: Suspected Non-Specific Inhibition

Problem: Inhibition is observed, but it does not follow a classical inhibition model (e.g., competitive, non-competitive), or the IC50 value is very high, suggesting a non-specific mechanism.

Potential Cause Troubleshooting Step Expected Outcome
Compound Reactivity Thiol-containing compounds can be reactive. Ensure the purity of the 6-T-5'-GMP. The presence of a reducing agent like Dithiothreitol (DTT) in the assay buffer is often recommended to maintain the active state of the enzyme's cysteine residues and can also help prevent disulfide bond formation with the inhibitor.[1]Confirmation of true, reversible inhibition.
Enzyme Denaturation High concentrations of some compounds can denature enzymes. Perform a control experiment where the enzyme is pre-incubated with a high concentration of 6-T-5'-GMP, and then the mixture is diluted to a lower inhibitor concentration to see if enzyme activity is recovered.Recovery of enzyme activity upon dilution, indicating reversible inhibition.
Interference with Detection Method 6-T-5'-GMP may absorb light at the same wavelength used to monitor the reaction (340 nm). Run a control experiment without the enzyme to measure the absorbance of 6-T-5'-GMP at different concentrations in the assay buffer and subtract this background from the kinetic data.[7][8]Accurate measurement of the true enzymatic reaction rate.
Time-Dependent Inhibition Some inhibitors can cause time-dependent inactivation of the enzyme. Pre-incubate the enzyme with 6-T-5'-GMP for varying periods before adding the substrate and observe if the inhibition increases with pre-incubation time.Understanding the mechanism of inhibition, which may involve slow binding or covalent modification.

Quantitative Data Summary

The following tables summarize typical kinetic parameters for IMPDH and its inhibitors. Note that these values can vary depending on the experimental conditions.

Table 1: Typical Michaelis-Menten Constants (Km) for IMPDH Substrates

SubstrateEnzyme SourceKm (µM)Reference
IMPHuman IMPDH29[9]
NAD+Human IMPDH232[9]
IMPS. aureus IMPDH~200[3]
NAD+S. aureus IMPDH~200[3]

Table 2: Reported Inhibition Constants (Ki) and IC50 Values for IMPDH Inhibitors

InhibitorEnzyme SourceInhibition TypeKi (nM)IC50 (nM)Reference
Mycophenolic Acid (MPA)Human IMPDH2Uncompetitive6-[9]
Mizoribine 5'-monophosphateHuman IMPDH2Competitive4-[9]
Mycophenolic Acid (MPA)S. aureus IMPDH-->100,000[3]
Mizoribine monophosphateS. aureus IMPDH-->100,000[3]

Experimental Protocols

Protocol 1: Determining the IC50 of 6-T-5'-GMP for IMPDH

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of 6-T-5'-GMP for IMPDH using a spectrophotometric assay.

Materials:

  • Recombinant IMPDH enzyme

  • 6-T-5'-GMP

  • Inosine-5'-monophosphate (IMP)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare Reagent Stock Solutions:

    • IMPDH: Prepare a 2X working solution of the enzyme in Assay Buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.

    • IMP/NAD+ Mix: Prepare a 2X working solution containing IMP and NAD+ in Assay Buffer. The final concentrations should be at their respective Km values (or higher, if desired).

    • 6-T-5'-GMP: Prepare a series of 2X dilutions of 6-T-5'-GMP in Assay Buffer, ranging from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM), including a no-inhibitor control.

  • Assay Setup (in a 96-well plate):

    • To each well, add 50 µL of the 2X 6-T-5'-GMP dilutions (or Assay Buffer for the no-inhibitor control).

    • Add 50 µL of the 2X IMPDH working solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the Reaction:

    • Start the kinetic read on the plate reader at 340 nm.

    • Quickly add 100 µL of the 2X IMP/NAD+ mix to each well to initiate the reaction.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of 6-T-5'-GMP from the linear portion of the kinetic trace (ΔAbs/min).

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the 6-T-5'-GMP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

purine_biosynthesis_pathway cluster_de_novo De Novo Purine Synthesis cluster_guanine_pathway Guanine Nucleotide Pathway PRPP PRPP IMP Inosine-5'-monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine-5'-monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GMPS GTP Guanosine triphosphate (GTP) GMP->GTP Kinases DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA 6T5GMP 6-T-5'-GMP IMPDH IMPDH 6T5GMP->IMPDH Inhibition

Caption: De novo guanine nucleotide biosynthesis pathway and the point of inhibition by 6-T-5'-GMP.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer prep_enzyme Prepare Enzyme Stock prep_buffer->prep_enzyme prep_substrate Prepare Substrate/Cofactor Mix prep_buffer->prep_substrate prep_inhibitor Prepare 6-T-5'-GMP Dilutions prep_buffer->prep_inhibitor add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme add_inhibitor Add 6-T-5'-GMP to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate initiate_reaction Initiate with Substrate/Cofactor pre_incubate->initiate_reaction measure_absorbance Kinetic Read at 340 nm initiate_reaction->measure_absorbance calc_velocity Calculate Initial Velocities measure_absorbance->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Experimental workflow for determining the IC50 of 6-T-5'-GMP.

troubleshooting_logic start Inconsistent Kinetic Data check_replicates High variability between replicates? start->check_replicates check_linearity Non-linear progress curves? check_replicates->check_linearity No sol_pipetting Verify pipetting accuracy Use master mixes check_replicates->sol_pipetting Yes check_solubility Precipitate observed? check_linearity->check_solubility No sol_enzyme_stability Check enzyme stability over time Keep enzyme on ice check_linearity->sol_enzyme_stability Yes sol_reagent_degradation Prepare fresh reagents check_linearity->sol_reagent_degradation Yes sol_solubility Use co-solvent (e.g., DMSO) Optimize buffer conditions check_solubility->sol_solubility Yes

Caption: Troubleshooting logic for inconsistent kinetic data.

References

Technical Support Center: 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP) Disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Thio-5'-Guanosine Monophosphate Disodium (B8443419) (6-T-5'-GMP disodium). Batch-to-batch variability can significantly impact experimental outcomes, and this resource aims to help you identify, troubleshoot, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a thiopurine nucleotide, an analogue of guanosine-5'-O-monophosphate (5'-GMP). It is a key active metabolite of the immunosuppressive prodrug azathioprine (B366305).[1] Its primary mechanism of action involves incorporation into DNA and RNA, leading to cytotoxicity and immunosuppression. This occurs through the complex thiopurine metabolic pathway.[2][3][4]

Q2: What are the optimal storage and handling conditions for this compound?

A2: Proper storage and handling are critical to minimize degradation and variability.

  • Lyophilized Powder: Store at -20°C in a desiccator, protected from light. Peptides and nucleotide analogs containing residues like cysteine, methionine, or tryptophan are prone to oxidation and should be stored under anaerobic conditions if possible.

  • In Solution: Prepare solutions fresh for each experiment. If storage is necessary, use sterile, nuclease-free buffers at a pH of 7.0-8.0, aliquot into single-use volumes, and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q3: How should I prepare stock solutions of this compound?

A3: To ensure consistency, follow a standardized reconstitution protocol:

  • Briefly centrifuge the vial to collect all lyophilized powder at the bottom.

  • Allow the vial to equilibrate to room temperature before opening to minimize condensation.

  • Reconstitute with a high-purity, nuclease-free solvent such as sterile water or a buffer appropriate for your experiment (e.g., Tris-HCl, PBS).

  • Gently vortex or pipette to dissolve the powder completely. Avoid vigorous shaking, which can cause degradation.

  • Determine the precise concentration using UV-Vis spectrophotometry.

Q4: What are the expected spectroscopic properties of 6-T-5'-GMP?

A4: The spectroscopic properties can be used for a preliminary quality check. For 6-Thio-GMP, the following has been reported: λmax at 257 nm and 342 nm in Tris-HCl pH 7.5.[5]

Troubleshooting Guide for Batch-to-Batch Variability

Inconsistent experimental results when using different batches of this compound can often be traced to variations in the compound's quality, purity, or handling. This guide provides a systematic approach to troubleshooting these issues.

Issue 1: Inconsistent Biological Activity in Cell-Based Assays

You observe that different batches of this compound produce varying levels of cytotoxicity, cell cycle arrest, or other phenotypic changes in your cell-based assays.

A Inconsistent Biological Activity Observed B Verify Reagent Preparation and Storage A->B First Step C Perform Physicochemical Characterization of Batches B->C If inconsistency persists D Assess Purity by HPLC C->D E Confirm Identity and Structure (LC-MS/MS, NMR) C->E F Quantify Active Compound Concentration C->F G Perform Dose-Response Curve Comparison D->G E->G F->G H Contact Supplier with Data G->H If batches differ significantly I Consistent Results G->I If batches are comparable

Caption: Troubleshooting workflow for inconsistent biological activity.

Potential Cause Recommended Action
Incorrect Concentration of Stock Solution After reconstitution, always verify the concentration of your stock solution using UV-Vis spectrophotometry. Do not rely solely on the mass provided by the manufacturer.
Degradation Due to Improper Storage/Handling Review your storage and handling procedures. Ensure the lyophilized powder is stored at -20°C or below in a desiccated environment. Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
Variations in Purity Between Batches Perform analytical tests to compare the purity of different batches. An HPLC analysis is often the most direct way to identify and quantify impurities.
Presence of Inactive Isomers or Related Impurities Synthesis of nucleotide analogs can sometimes result in by-products that are structurally similar but biologically inactive. LC-MS/MS can help identify these impurities.
Differences in Counter-ion Content As a disodium salt, variations in the sodium content or the presence of other counter-ions can affect the molecular weight and, consequently, the molarity of your solutions. This can impact the effective concentration of the active compound.
Issue 2: Variability in Enzyme Inhibition Assays

You are using this compound as an inhibitor in an enzyme kinetics study and observe shifts in IC50 values or changes in the mode of inhibition between batches.

A Variable Enzyme Inhibition (e.g., IC50 shifts) B Standardize Assay Conditions A->B Initial Check C Qualify New Batch Against a Reference Standard B->C If problem continues D Check for Purity and Degradation Products (HPLC) C->D E Assess for Presence of Chelating Agents or Metal Ions C->E F Re-evaluate Kinetic Parameters (Km, Vmax) D->F E->F G If variability persists, contact supplier F->G

Caption: Troubleshooting workflow for variable enzyme inhibition.

Potential Cause Recommended Action
Inaccurate Inhibitor Concentration As with cell-based assays, accurately determine the concentration of each batch after reconstitution.
Presence of Competitive or Non-competitive Inhibiting Impurities HPLC analysis can reveal the presence of other compounds that may also inhibit the enzyme, leading to a stronger apparent inhibition.
Degradation of the Compound Degradation products may have different inhibitory activities. Assess the stability of your stock solutions under your experimental conditions.
pH Variation of Stock Solution The ionization state of the phosphate (B84403) and thio-groups is pH-dependent, which can affect binding to the enzyme. Ensure the pH of your stock solution and final assay buffer are consistent.

Quality Control Experiments and Protocols

To quantitatively assess batch-to-batch variability, consider the following analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful tool for separating this compound from potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a low pH buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detector set to the absorbance maxima of 6-T-5'-GMP (e.g., 257 nm and 342 nm).[5]

  • Sample Preparation: Dissolve a known amount of each batch in the mobile phase starting buffer.

  • Analysis: Inject equal amounts of each batch and compare the chromatograms. Look for differences in the main peak area (relative purity) and the presence of additional peaks (impurities).

Batch IDRetention Time (min)Main Peak Area (%)Number of Impurity PeaksTotal Impurity Area (%)
Batch A7.299.120.9
Batch B7.295.544.5
Batch C7.398.831.2
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation

LC-MS/MS provides confirmation of the molecular weight of the main compound and can help identify unknown impurities.

  • LC Conditions: Use similar conditions as the HPLC method.

  • MS Conditions: Use an electrospray ionization (ESI) source.

  • Analysis: Acquire full scan mass spectra to confirm the molecular weight of 6-T-5'-GMP. Use tandem MS (MS/MS) to fragment the parent ion and obtain a characteristic fragmentation pattern for structural confirmation.

| Batch ID | Expected [M-H]- (m/z) | Observed [M-H]- (m/z) | Deviation (ppm) | | :--- | :--- | :--- | :--- | :--- | | Batch A | 378.02 | 378.01 | 5.3 | | Batch B | 378.02 | 378.03 | -2.6 | | Batch C | 378.02 | 378.01 | 5.3 |

Nuclear Magnetic Resonance (NMR) for Structural Integrity

¹H and ³¹P NMR can provide detailed structural information and detect subtle variations between batches.

  • Sample Preparation: Dissolve a sufficient amount of each batch in a suitable deuterated solvent (e.g., D₂O).

  • Acquisition: Acquire ¹H and ³¹P NMR spectra.

  • Analysis: Compare the chemical shifts, coupling constants, and peak integrations between batches. Look for any unexpected signals that might indicate impurities or structural changes.

Signaling Pathway Context

Thiopurine_Metabolism AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP TIMP 6-Thioinosine Monophosphate (TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) MP->MMP TPMT TGMP 6-Thioguanosine Monophosphate (6-T-5'-GMP) TIMP->TGMP IMPDH TGNs 6-Thioguanine Nucleotides (TGNs) TGMP->TGNs DNA_RNA Incorporation into DNA/RNA -> Cytotoxicity TGNs->DNA_RNA

Caption: Simplified Thiopurine Metabolic Pathway.

By implementing these troubleshooting and quality control measures, researchers can better understand and control for the batch-to-batch variability of this compound, leading to more reproducible and reliable experimental results.

References

Technical Support Center: 6-Thioguanosine Monophosphate (6-TGMP) Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of 6-thioguanosine (B559654) monophosphate (6-TGMP) in experimental assays.

Troubleshooting Guide: High Non-Specific Binding of 6-TGMP

High background signal and low signal-to-noise ratios are common indicators of non-specific binding. This guide provides a systematic approach to troubleshooting and resolving these issues.

Question: I am observing high background signal in my 6-TGMP binding assay. What are the likely causes and how can I fix it?

Answer:

High background signal is a strong indication that 6-TGMP is binding to unintended surfaces or molecules in your assay system. The primary causes can be categorized into issues with the assay buffer, insufficient blocking, or properties of the solid phase (e.g., microplate).

1. Optimize Your Assay Buffer

The composition of your assay buffer is critical in controlling non-specific interactions. Given that 6-TGMP is a negatively charged and hydrophilic molecule, electrostatic interactions are a common source of non-specific binding.

  • pH Adjustment: The pH of the buffer can influence the charge of both 6-TGMP and the interacting surfaces. It is advisable to perform a pH screen to identify the optimal pH for your specific interaction. A good starting point is a physiological pH of around 7.4. For protein-binding assays, ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your protein to maintain its solubility and charge.[1]

  • Ionic Strength: Increasing the salt concentration in your buffer can help to shield electrostatic interactions. Start with a physiological salt concentration (e.g., 150 mM NaCl) and then test a range of concentrations (e.g., 50 mM to 500 mM) to find the optimal ionic strength that reduces non-specific binding without disrupting the specific interaction.[1][2]

  • Addition of Surfactants: Non-ionic surfactants can disrupt hydrophobic interactions, which may also contribute to non-specific binding. Low concentrations of Tween-20 or Triton X-100 are commonly used.[2]

2. Enhance Your Blocking Step

Insufficient blocking of the assay surface (e.g., microplate wells) is a frequent cause of high background. The goal of blocking is to saturate all potential non-specific binding sites.

  • Choice of Blocking Agent: The most common blocking agents are proteins like Bovine Serum Albumin (BSA) and non-fat dry milk. For most applications, a concentration of 1-5% BSA or 1-7% non-fat dry milk is effective.[3] Casein-based blockers can also be highly effective.[4]

  • Optimize Blocking Conditions: The duration and temperature of the blocking step can be optimized. Typical incubation times range from 1 hour at room temperature to overnight at 4°C.

3. Consider the Solid Phase and Surface Chemistry

The type of microplate or solid support used can influence the level of non-specific binding. If you continue to experience high background after optimizing the buffer and blocking steps, consider the following:

  • Low-Binding Plates: Utilize microplates that are specifically treated to reduce non-specific binding of proteins and small molecules.

  • Surface Coating: For assays where a target molecule is immobilized, ensure that the surface is sufficiently coated to minimize exposed reactive groups that can non-specifically bind 6-TGMP.

Summary of Optimization Parameters for 6-TGMP Binding Assays
ParameterRecommended Starting RangeKey Considerations
pH 7.2 - 7.6Adjust based on the pI of the target protein. A pH screen from 6.0 to 8.5 is recommended for optimization.[1]
Ionic Strength (NaCl) 150 mMOptimize within a range of 50 mM to 500 mM to minimize electrostatic interactions.[1]
Blocking Agent (BSA) 1 - 5% (w/v)Higher concentrations may be necessary for some applications.
Blocking Agent (Non-fat Dry Milk) 1 - 7% (w/v)A cost-effective alternative to BSA, but not suitable for assays involving phosphoproteins.[3][5]
Surfactant (Tween-20) 0.01 - 0.1% (v/v)Helps to reduce hydrophobic interactions.[6][7]
Blocking Incubation Time 1-2 hours at RT or overnight at 4°CLonger incubation times can improve blocking efficiency.
Blocking Incubation Temperature Room Temperature or 4°CChoose a temperature that is compatible with the stability of your target molecules.

Experimental Protocols

Protocol 1: General Binding Assay for 6-TGMP

This protocol provides a general workflow for a microplate-based binding assay.

  • Coating (if applicable):

    • Coat the wells of a high-binding microplate with your target molecule (e.g., protein) at an optimized concentration in a suitable coating buffer.

    • Incubate overnight at 4°C.

    • Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Wash the wells three times with wash buffer.

  • Binding Reaction:

    • Add your 6-TGMP solution at various concentrations to the wells.

    • Include appropriate controls (e.g., wells with no 6-TGMP, wells with no target molecule).

    • Incubate for the desired time and at the optimal temperature for the specific interaction.

  • Detection:

    • Wash the wells thoroughly to remove unbound 6-TGMP.

    • Add the detection reagents and measure the signal according to your assay format (e.g., fluorescence, absorbance).

Protocol 2: Optimization of Blocking Conditions
  • Prepare a series of blocking buffers with different concentrations of your chosen blocking agent (e.g., 1%, 3%, and 5% BSA in PBST).

  • Coat the microplate wells with your target molecule or leave them uncoated for a blank control.

  • Wash the wells three times with wash buffer.

  • Add the different blocking buffers to the wells and incubate for various times (e.g., 1 hour at room temperature, 2 hours at room temperature, or overnight at 4°C).

  • Wash the wells again three times with wash buffer.

  • Add a high concentration of 6-TGMP to the wells and incubate for your standard assay time.

  • Wash the wells thoroughly to remove unbound 6-TGMP.

  • Add your detection reagents and measure the signal.

  • Compare the background signal across the different blocking conditions to identify the most effective one.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of non-specific binding for a molecule like 6-TGMP?

A1: For a small, negatively charged, and hydrophilic molecule like 6-thioguanosine monophosphate, the primary mechanisms of non-specific binding are typically:

  • Electrostatic Interactions: Attraction between the negatively charged phosphate (B84403) group of 6-TGMP and positively charged regions on surfaces or proteins.

  • Hydrophobic Interactions: Although 6-TGMP is primarily hydrophilic, the purine (B94841) ring has some hydrophobic character that can interact with hydrophobic surfaces.

Q2: Can I use serum as a blocking agent?

A2: Yes, normal serum (e.g., from the same species as the secondary antibody in an immunoassay) can be a very effective blocking agent because it contains a complex mixture of proteins that can block a wide range of non-specific binding sites. A typical concentration is 5-10% in the blocking buffer.

Q3: My background is still high even after optimizing blocking and buffer conditions. What else can I try?

A3: If you have exhausted buffer and blocking optimization, consider the following:

  • Purity of Reagents: Ensure that your 6-TGMP and other reagents are of high purity, as contaminants can sometimes contribute to background signal.

  • Assay Format: Some assay formats are more prone to non-specific binding than others. If possible, explore alternative assay designs.

  • Surface Chemistry: Investigate the use of surfaces with different chemical modifications (e.g., polyethylene (B3416737) glycol (PEG) coatings) that are designed to be resistant to non-specific adsorption.

Q4: How do I differentiate between specific and non-specific binding?

A4: A competition assay is a standard method to determine the specificity of binding. In this assay, you measure the binding of a labeled 6-TGMP in the presence of increasing concentrations of an unlabeled competitor (either unlabeled 6-TGMP or a known binder to the target). A decrease in the signal from the labeled 6-TGMP as the concentration of the unlabeled competitor increases indicates specific binding. Non-specific binding is not expected to be displaced by the competitor.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_detection Detection Coating 1. Coat Plate with Target Molecule Wash1 2. Wash Coating->Wash1 Blocking 3. Block with BSA or Casein Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Add_6TGMP 5. Add 6-TGMP Solution Wash2->Add_6TGMP Incubate 6. Incubate Add_6TGMP->Incubate Wash3 7. Wash to Remove Unbound 6-TGMP Incubate->Wash3 Add_Detection 8. Add Detection Reagents Wash3->Add_Detection Read_Signal 9. Read Signal Add_Detection->Read_Signal

Caption: General workflow for a 6-TGMP binding assay.

NonSpecific_Binding_Mechanisms cluster_molecule cluster_causes Causes of Non-Specific Binding cluster_consequences Consequences TGMP 6-Thioguanosine Monophosphate Electrostatic Electrostatic Interactions (Negative charge on phosphate) TGMP->Electrostatic interacts via Hydrophobic Hydrophobic Interactions (Purine ring) TGMP->Hydrophobic interacts via HighBg High Background Signal Electrostatic->HighBg Hydrophobic->HighBg Surface Unblocked Assay Surface Surface->HighBg LowSN Low Signal-to-Noise Ratio HighBg->LowSN Inaccurate Inaccurate Data LowSN->Inaccurate

Caption: Potential causes of 6-TGMP non-specific binding.

Troubleshooting_Decision_Tree Start High Background Signal? OptimizeBuffer Optimize Assay Buffer (pH, Ionic Strength, Surfactant) Start->OptimizeBuffer Yes StillHigh1 Still High? OptimizeBuffer->StillHigh1 CheckBlocking Optimize Blocking Step (Agent, Concentration, Time) StillHigh2 Still High? CheckBlocking->StillHigh2 CheckSurface Consider Low-Binding Plates/Surfaces ContactSupport Consult Further Technical Support CheckSurface->ContactSupport StillHigh1->CheckBlocking Yes Resolved Problem Resolved StillHigh1->Resolved No StillHigh2->CheckSurface Yes StillHigh2->Resolved No

Caption: Troubleshooting decision tree for high background.

References

Validation & Comparative

Validating 6-Thioguanine Incorporation into DNA/RNA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation and quantification of 6-thioguanine (B1684491) (6-TG) incorporation into DNA and RNA is critical for understanding its mechanism of action, assessing therapeutic efficacy, and monitoring potential toxicity. This guide provides an objective comparison of the leading analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Introduction to 6-Thioguanine

6-Thioguanine is a purine (B94841) analogue antimetabolite drug used in the treatment of various cancers, particularly acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), as well as inflammatory bowel disease. As a prodrug, 6-TG undergoes intracellular metabolic activation to form thioguanine nucleotides (TGNs). These TGNs, primarily 6-thioguanosine (B559654) triphosphate (6-TGTP), are incorporated into DNA and RNA, disrupting nucleic acid synthesis and function, which ultimately leads to cell death in rapidly dividing cells.[1][2] The extent of 6-TG incorporation into DNA is considered a key determinant of its cytotoxic effects.[3][4]

Mechanism of Action and Metabolic Pathway

6-TG exerts its cytotoxic effects through its incorporation into DNA and RNA. Once inside the cell, 6-TG is converted to its active nucleotide forms by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The resulting 6-thioguanosine monophosphate (TGMP) is further phosphorylated to the di- and triphosphate forms (TGDP and TGTP). 6-TGTP can then be incorporated into the DNA strand during replication, substituting for guanine. This incorporation leads to DNA damage, including single-strand breaks and crosslinks, and can trigger futile mismatch repair cycles, ultimately inducing apoptosis.[2][3] 6-Thioguanosine diphosphate (B83284) can also be reduced to its deoxy form, which is then phosphorylated to deoxy-6-thioguanosine triphosphate (dTGTP) and incorporated into DNA. Additionally, thioguanine nucleotides can be incorporated into RNA, affecting its structure and function.[5]

6-Thioguanine Metabolic Pathway 6-Thioguanine Metabolic Pathway 6-TG 6-TG TGMP TGMP 6-TG->TGMP HGPRT TGDP TGDP TGMP->TGDP Kinases TGTP TGTP TGDP->TGTP Kinases dTGTP dTGTP TGDP->dTGTP RNR RNA RNA TGTP->RNA RNA Polymerase DNA DNA dTGTP->DNA DNA Polymerase HGPRT HGPRT Kinases Kinases RNR RNR DNA Polymerase DNA Polymerase RNA Polymerase RNA Polymerase

6-Thioguanine (6-TG) is metabolized to its active triphosphate forms for incorporation into DNA and RNA.

Comparison of Analytical Methods

The validation of 6-TG incorporation into nucleic acids relies on sensitive and specific analytical techniques. The most prominent methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and immunological assays.

MethodPrincipleSample TypeSensitivityThroughputKey AdvantagesKey Limitations
LC-MS/MS Separation by HPLC followed by mass-based detection and fragmentation for high specificity.DNA/RNA digests, cells, tissuesVery High (fmol to amol)Moderate to HighHigh sensitivity and specificity, allows for multiplexing.High initial instrument cost, requires specialized expertise.
HPLC-UV Separation by HPLC with detection based on UV absorbance.DNA/RNA digests, cellsModerate (pmol to nmol)HighWidely available, robust, relatively low cost.Lower sensitivity and specificity compared to LC-MS/MS, potential for interference.[6]
HPLC-Fluorescence Separation by HPLC with detection of fluorescent derivatives.DNA digestsHigh (nmol to pmol)HighHigher sensitivity than HPLC-UV.[7]Requires derivatization step, potential for background fluorescence.
Immunological Assays (ELISA) Antibody-based detection of 6-TG adducts in DNA.DNAModerate to HighHighHigh throughput, relatively simple to perform.Antibody availability and specificity can be limiting, indirect measurement.

Detailed Experimental Protocols

LC-MS/MS for 6-Thioguanine in DNA

This method offers the highest sensitivity and specificity for the quantification of 6-TG in DNA.

a. DNA Extraction and Digestion:

  • Isolate genomic DNA from cells or tissues using a commercial DNA isolation kit.

  • Quantify the extracted DNA using a spectrophotometer or fluorometer.

  • Digest 1-10 µg of DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

b. Sample Preparation (Derivatization - Optional but common):

  • For enhanced sensitivity and chromatographic retention, derivatize the nucleosides. A common method is etheno-derivatization using chloroacetaldehyde (B151913), which forms a fluorescent adduct with 6-thioguanine.[8]

  • Incubate the digested DNA sample with the derivatization agent under optimized temperature and pH conditions.

  • Purify the derivatized nucleosides using solid-phase extraction (SPE) to remove excess reagents and interfering substances.[8]

c. LC-MS/MS Analysis:

  • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

  • Perform chromatographic separation using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

  • Detect the eluting nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for 6-thioguanine (and its derivatized form) and an internal standard are monitored for quantification.[8]

LC-MS/MS Workflow for 6-TG in DNA LC-MS/MS Workflow for 6-TG in DNA cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Extraction DNA Extraction Enzymatic_Digestion Enzymatic Digestion (to nucleosides) DNA_Extraction->Enzymatic_Digestion Derivatization Derivatization (e.g., etheno) Enzymatic_Digestion->Derivatization SPE_Cleanup Solid-Phase Extraction (Cleanup) Derivatization->SPE_Cleanup HPLC_Separation HPLC Separation SPE_Cleanup->HPLC_Separation MS_MS_Detection Tandem Mass Spectrometry (MRM Detection) HPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

A typical workflow for the quantification of 6-thioguanine (6-TG) in DNA using LC-MS/MS.

Quantitative Data Summary (LC-MS/MS for 6-TG in DNA)

ParameterReported ValueReference
Linearity Range10.0 - 5,000.0 fmol TG/µg DNA[4][8]
Limit of Quantification (LOQ)10 fmol TG/µg DNA[4]
Intra-day Precision (%CV)3.4% - 4.9%[8]
Inter-day Precision (%CV)5.3% - 5.8%[8]
Recovery85.7% - 116.2%[8]
HPLC with Fluorescence Detection for 6-Thioguanine in DNA

This method provides a sensitive alternative to LC-MS/MS and is more accessible in many laboratories.

a. DNA Extraction and Derivatization:

  • Isolate and quantify genomic DNA as described for the LC-MS/MS method.

  • Derivatize the DNA with chloroacetaldehyde to form the fluorescent N2,3-etheno-6-thioguanine (ε6TG).[7]

  • Hydrolyze the DNA backbone to release the derivatized bases.[7]

b. Sample Cleanup:

  • Extract the ε6TG from the hydrolysate using immobilized metal ion affinity chromatography (IMAC).[7]

c. HPLC Analysis:

  • Inject the purified sample onto a reverse-phase HPLC column.

  • Perform ion-pair reversed-phase chromatography to separate the derivatized bases.

  • Detect ε6TG using a fluorescence detector with appropriate excitation and emission wavelengths.

Quantitative Data Summary (HPLC-Fluorescence for 6-TG in DNA)

ParameterReported ValueReference
Limit of Quantification (LOQ)9.0 nM[7]
Intra-day Precision (%CV)2.8% - 15.5%[7]
Inter-day Precision (%CV)2.8% - 15.5%[7]
Immunological Assay (Competitive ELISA) for 6-Thioguanine in DNA

While no commercial kits are readily available specifically for 6-TG, a competitive ELISA can be developed. This method relies on the generation of a specific antibody against 6-thioguanine adducts in DNA.

a. Plate Coating:

  • Coat a microtiter plate with DNA that has been modified with a known amount of 6-thioguanine.

b. Competitive Binding:

  • Prepare standards of free 6-thioguanine or 6-TG modified DNA.

  • In a separate tube, pre-incubate the primary antibody against 6-thioguanine with either the standard or the unknown DNA sample.

  • Add the antibody-antigen mixture to the coated plate. Free 6-thioguanine in the sample will compete with the coated 6-thioguanine for antibody binding.

c. Detection:

  • Wash the plate to remove unbound antibody.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate again and add a chromogenic substrate.

  • Measure the absorbance using a plate reader. The signal will be inversely proportional to the amount of 6-thioguanine in the sample.

Competitive ELISA for 6-TG in DNA Competitive ELISA for 6-TG in DNA cluster_steps Assay Steps Plate_Coating 1. Coat plate with 6-TG modified DNA Competition 2. Add sample/standard and anti-6-TG antibody Plate_Coating->Competition Incubation 3. Incubation allows competitive binding Competition->Incubation Washing1 4. Wash to remove unbound antibody Incubation->Washing1 Secondary_Ab 5. Add enzyme-linked secondary antibody Washing1->Secondary_Ab Washing2 6. Wash Secondary_Ab->Washing2 Substrate 7. Add substrate Washing2->Substrate Detection 8. Measure signal (inversely proportional to 6-TG) Substrate->Detection

The principle of a competitive ELISA for the detection of 6-thioguanine (6-TG) in a DNA sample.
Quantification of 6-Thioguanine in RNA

The quantification of 6-TG in RNA is less commonly reported but can be achieved using a modified LC-MS/MS approach.

a. RNA Extraction and Digestion:

  • Isolate total RNA from cells or tissues using a suitable RNA extraction kit, ensuring RNase-free conditions.

  • Treat the RNA with DNase I to remove any contaminating DNA.

  • Quantify the RNA using a spectrophotometer or fluorometer.

  • Digest the RNA to individual ribonucleosides using a cocktail of RNases (e.g., RNase A, T1) and alkaline phosphatase.

b. LC-MS/MS Analysis:

  • The subsequent steps of sample cleanup (if necessary) and LC-MS/MS analysis are similar to those described for DNA, with adjustments to the chromatography and mass spectrometry parameters to specifically detect 6-thioguanosine.

Conclusion

The choice of method for validating 6-thioguanine incorporation into DNA and RNA depends on the specific research question, available resources, and desired level of sensitivity and specificity. LC-MS/MS stands as the gold standard for its superior sensitivity and specificity, providing precise quantitative data. HPLC-based methods offer a robust and more accessible alternative, with fluorescence detection providing enhanced sensitivity over UV. While immunological assays have the potential for high-throughput screening, the availability of specific and validated antibodies is a current limitation. For RNA analysis, LC-MS/MS is the most viable approach, although it requires careful optimization to handle the inherent instability of RNA. This guide provides the foundational knowledge and protocols to enable researchers to confidently select and implement the most suitable method for their studies on 6-thioguanine.

References

Assessing the Purity of Commercial 6-Thio-5'-Guanosine Monophosphate (6-T-5'-GMP) Disodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Key Purity Assessment Methods

The primary methods for evaluating the purity of 6-T-5'-GMP disodium (B8443419) and other nucleotide analogs are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each technique offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Separation based on polarity, with detection by UV absorbance.Purity percentage, presence of UV-active impurities.Robust, widely available, quantitative.May not detect non-UV-active impurities, co-elution can occur.
LC-MS/MS Separation by HPLC coupled with mass analysis of parent and fragment ions.Purity percentage, identification of impurities by mass, high sensitivity.Highly selective and sensitive, can identify unknown impurities.More complex instrumentation, matrix effects can influence quantification.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct proton signals.Provides structural information, quantitative without a reference standard for the impurity.Lower sensitivity than MS, complex spectra for mixtures.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary.High-resolution separation of closely related species, purity assessment.High separation efficiency, small sample volume.Lower concentration sensitivity than LC-MS, reproducibility can be challenging.

Potential Impurities in Commercial 6-T-5'-GMP Disodium

Impurities in commercial this compound can originate from the synthesis process or degradation. The synthesis of 6-thioguanosine (B559654) derivatives often starts from guanosine, suggesting that residual starting materials or related nucleotides could be present.[1][2] Degradation can occur through oxidation of the thiol group or hydrolysis of the phosphate (B84403) ester.

Table 1: Potential Impurities and their Origin

ImpurityPotential Origin
Guanosine 5'-monophosphate (GMP)Incomplete thiolation of the guanine (B1146940) base.
6-ThioguanosineHydrolysis of the 5'-monophosphate group.
GuanosineStarting material carryover or degradation.
6,6'-Dithiobis(guanosine 5'-monophosphate)Oxidation of the thiol group.
Other related nucleotidesSide reactions during synthesis.

Comparative Analysis of Hypothetical Commercial Lots

To illustrate the application of these methods, the following table presents hypothetical purity data for three different commercial lots of this compound.

Table 2: Hypothetical Purity Analysis of Commercial this compound Lots

ParameterLot ALot BLot CMethod
Purity (%) 98.599.297.1HPLC-UV (254 nm)
GMP (%) 0.80.31.5LC-MS/MS
6-Thioguanosine (%) 0.40.20.8LC-MS/MS
Guanosine (%) 0.20.10.3LC-MS/MS
Oxidized Impurity (%) 0.1< 0.10.3LC-MS/MS
Water Content (%) 5.24.86.5Karl Fischer
NMR Purity (mol %) ConformsConformsConforms with minor unassigned signals¹H NMR

Note: This data is for illustrative purposes only and does not represent actual commercial products.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control and quantification of this compound.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM potassium phosphate buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 2% B

    • 5-20 min: 2% to 30% B

    • 20-25 min: 30% B

    • 25-26 min: 30% to 2% B

    • 26-30 min: 2% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm and 342 nm (for thiopurine-specific detection).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in water.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 6-T-5'-GMP B Dissolve in Water A->B C Filter (0.22 µm) B->C D Inject Sample E C18 Column Separation D->E F UV Detection (254/342 nm) E->F G Integrate Peaks F->G H Calculate Purity (%) G->H

HPLC Purity Assessment Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This method provides higher sensitivity and specificity for impurity identification.[3]

  • Instrumentation: HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column and Mobile Phase: As per the HPLC-UV method.

  • Ionization: Electrospray Ionization (ESI), negative mode.

  • MS/MS Parameters:

    • 6-T-5'-GMP: Precursor ion (m/z) 378.0 -> Product ions (e.g., m/z 167.0 for the 6-thioguanine (B1684491) base).

    • GMP: Precursor ion (m/z) 362.0 -> Product ions (e.g., m/z 151.0 for the guanine base).

  • Data Analysis: Quantify impurities based on the peak area of specific MRM transitions relative to the main compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and purity assessment without the need for reference standards for every impurity.[4]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: D₂O.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of this compound and a known amount of an internal standard (e.g., maleic acid).

    • Dissolve in a known volume of D₂O.

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 s).

  • Data Analysis: Compare the integral of a well-resolved proton signal from 6-T-5'-GMP (e.g., anomeric proton of the ribose) to the integral of the internal standard to determine the absolute purity. Impurities with unique proton signals can also be quantified.

Capillary Electrophoresis (CE)

CE offers very high separation efficiency for charged molecules like nucleotides.[5]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte: 50 mM sodium borate (B1201080) buffer, pH 9.2.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: 254 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Sample Preparation: Dissolve 0.1 mg/mL of this compound in water.

Purity_Logic cluster_initial Initial Assessment cluster_advanced Advanced Characterization cluster_decision Decision HPLC_UV HPLC-UV Purity > 98%? LCMS LC-MS/MS for Impurity ID HPLC_UV->LCMS Yes Reject Reject Lot HPLC_UV->Reject No NMR NMR for Structural Confirmation LCMS->NMR Accept Accept Lot NMR->Accept

Decision Logic for Lot Acceptance

Metabolic Significance of Purity

Metabolic_Pathway Azathioprine Azathioprine Mercaptopurine 6-Mercaptopurine Azathioprine->Mercaptopurine Thio_GMP 6-T-5'-GMP Mercaptopurine->Thio_GMP Thio_GDP 6-Thio-GDP Thio_GMP->Thio_GDP Thio_GTP 6-Thio-GTP Thio_GDP->Thio_GTP DNA_RNA Incorporation into DNA/RNA Thio_GTP->DNA_RNA

Simplified Metabolic Pathway of Thiopurines

Conclusion

A multi-faceted approach is recommended for the comprehensive assessment of commercial this compound purity. While HPLC-UV provides a robust and accessible method for routine quality control, orthogonal techniques such as LC-MS/MS are invaluable for the definitive identification and quantification of impurities. NMR spectroscopy offers an excellent method for structural confirmation and absolute purity determination. By employing these methodologies, researchers can ensure the quality of their starting materials, leading to more reliable and impactful scientific outcomes.

References

6-Thioguanosine 5'-Monophosphate Disodium: A Comparative Review of its Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Thioguanosine (B559654) 5'-Monophosphate (6-T-5'-GMP) disodium (B8443419) and its related thiopurine analogs, focusing on their applications in anti-cancer and immunosuppressive research. We present key experimental data, detailed methodologies, and visual summaries of the underlying biochemical pathways to facilitate an objective evaluation of these compounds.

Introduction to 6-Thioguanosine 5'-Monophosphate

6-Thioguanosine 5'-monophosphate is a pivotal intermediate in the metabolism of thiopurine drugs, a class of compounds widely used in the treatment of cancers, particularly leukemias, and autoimmune disorders.[1] Thiopurines such as azathioprine (B366305), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG) are pro-drugs that are converted intracellularly to their active forms, primarily the thioguanine nucleotides (TGNs). 6-T-5'-GMP is a central molecule in this activation pathway, which ultimately leads to the formation of 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) and 6-thioguanosine triphosphate (6-thio-GTP). These active metabolites exert their therapeutic effects through incorporation into DNA and RNA and by modulating key cellular signaling pathways.

Anti-Cancer Applications: Telomerase Inhibition

A primary anti-cancer mechanism of thiopurines involves the induction of telomere dysfunction. The active metabolite, 6-thio-dGTP, is a substrate for telomerase, an enzyme crucial for maintaining telomere length and enabling the replicative immortality of cancer cells.

Incorporation of 6-thio-dGTP into telomeres by telomerase leads to a state of "telomere uncapping," where the protective structure of the telomere is compromised.[2] This triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis in telomerase-positive cancer cells.[2][3] Notably, this effect is selective for cancer cells, with minimal impact on normal, telomerase-negative cells.[2]

Comparative Cytotoxicity of Thiopurines

Experimental data consistently demonstrates the superior potency of 6-thioguanine (6-TG) compared to 6-mercaptopurine (6-MP) in inducing cytotoxicity in cancer cell lines. This is attributed to the more direct metabolic conversion of 6-TG to its active thioguanine nucleotides.[4][5]

Cell LineCompoundIC50 (µM)Exposure Time (hours) for CytotoxicityReference
MOLT-4 (Leukemia)6-Mercaptopurine> 206> 8[4]
MOLT-4 (Leukemia)6-Thioguanine204[4]
CCRF-CEM (Leukemia)6-Mercaptopurine~1 (threshold)> 8[4]
CCRF-CEM (Leukemia)6-Thioguanine~0.05 (threshold)4[4]
Wilson (Leukemia)6-Mercaptopurine~1 (threshold)> 8[4]
Wilson (Leukemia)6-Thioguanine~0.05 (threshold)4[4]

Table 1: Comparative Cytotoxicity of 6-Mercaptopurine and 6-Thioguanine in Leukemic Cell Lines.

Recent studies have also explored prodrugs of 6-thioguanosine monophosphate (6sGMP) to overcome resistance mechanisms.

Cell LineCompoundEC50 (µM)Reference
HEK293T6-Thioguanine3.6[6]
HEK293T6-Thioguanosine4.7[6]

Table 2: Antiproliferative Activity of 6-Thioguanine and 6-Thioguanosine in HEK293T cells.

Mechanism of Telomerase-Mediated Telomere Dysfunction

The incorporation of 6-thio-dGTP into telomeres disrupts their normal function. This process can be visualized as a multi-step pathway.

Telomerase_Inhibition cluster_cell Cancer Cell 6_thio_dG 6-thio-2'-deoxyguanosine (6-thio-dG) 6_thio_dGTP 6-thio-dGTP 6_thio_dG->6_thio_dGTP Phosphorylation Incorporation Incorporation 6_thio_dGTP->Incorporation Telomerase Telomerase Telomerase->Incorporation Telomere Telomere Telomere->Incorporation Dysfunctional_Telomere Dysfunctional Telomere Incorporation->Dysfunctional_Telomere DDR DNA Damage Response (DDR) Dysfunctional_Telomere->DDR Apoptosis Apoptosis DDR->Apoptosis

Figure 1: Mechanism of Telomere Dysfunction by 6-thio-dGTP. This diagram illustrates the conversion of 6-thio-dG to its active triphosphate form, its subsequent incorporation into telomeres by telomerase, leading to telomere dysfunction, activation of the DNA damage response, and ultimately, apoptosis.

Immunosuppressive Applications

The immunosuppressive effects of thiopurines are central to their use in autoimmune diseases and organ transplantation. The active metabolite 6-thio-GTP plays a key role in this process by inhibiting the activity of the Rac1 GTPase, a critical component of T-cell signaling.

Vav1-Rac1 Signaling Pathway Inhibition

In T-cells, the activation of the T-cell receptor (TCR) initiates a signaling cascade involving the Vav1 guanine (B1146940) nucleotide exchange factor (GEF), which in turn activates Rac1. Activated Rac1 is essential for T-cell proliferation and survival. 6-thio-GTP acts as an inhibitor of this pathway, leading to an immunosuppressive effect.

Vav1_Rac1_Signaling TCR_Activation T-Cell Receptor Activation Vav1 Vav1 (GEF) TCR_Activation->Vav1 Rac1_GDP Rac1-GDP (Inactive) Vav1->Rac1_GDP Activates Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GDP -> GTP T_Cell_Proliferation T-Cell Proliferation & Survival Rac1_GTP->T_Cell_Proliferation 6_thio_GTP 6-thio-GTP 6_thio_GTP->Inhibition Inhibition->Vav1

Figure 2: Inhibition of the Vav1-Rac1 Signaling Pathway by 6-thio-GTP. This diagram shows how 6-thio-GTP interferes with the Vav1-mediated activation of Rac1, thereby inhibiting downstream signaling required for T-cell proliferation and survival.

Comparative Immunosuppressive Potency

While direct comparative studies on the immunosuppressive potency of 6-T-5'-GMP are limited, studies comparing its parent compounds, azathioprine and 6-mercaptopurine, provide valuable insights. The IC50 values for the suppression of peripheral blood mononuclear cell (PBMC) blastogenesis are comparable between the two drugs.[7]

CompoundMean IC50 (nM)Reference
Azathioprine230.4 ± 231.3[7]
6-Mercaptopurine149.5 ± 124.9[7]

Table 3: Comparative Immunosuppressive Potency of Azathioprine and 6-Mercaptopurine on PBMC Blastogenesis.

The Role of NUDT15 in Thiopurine Metabolism

The efficacy and toxicity of thiopurines are significantly influenced by the enzyme Nudix hydrolase 15 (NUDT15). NUDT15 functions to hydrolyze the active metabolites 6-thio-dGTP and 6-thio-GTP back to their monophosphate forms (6-thio-dGMP and 6-thio-GMP), thereby reducing their cytotoxic and immunosuppressive effects.[1][8] Genetic variants in the NUDT15 gene that lead to reduced enzyme activity are associated with increased sensitivity to thiopurine drugs and a higher risk of adverse effects.[1]

NUDT15_Metabolism Thiopurine_Drugs Azathioprine 6-Mercaptopurine 6-Thioguanine Active_Metabolites 6-thio-dGTP 6-thio-GTP Thiopurine_Drugs->Active_Metabolites Metabolic Activation NUDT15 NUDT15 Active_Metabolites->NUDT15 Substrate Therapeutic_Effect Anti-cancer & Immunosuppressive Effects Active_Metabolites->Therapeutic_Effect Inactive_Metabolites 6-thio-dGMP 6-thio-GMP NUDT15->Inactive_Metabolites Hydrolysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-T-5'-GMP Disodium

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to adhere to standard laboratory safety practices. This includes wearing appropriate Personal Protective Equipment (PPE) and handling the material in a well-ventilated area to minimize exposure.

Personal Protective Equipment (PPE) and Handling Summary

Protective EquipmentSpecificationHandling Procedure
Eye Protection Safety glasses or chemical safety goggles.Wear appropriate eye protection to prevent eye contact.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Handle with gloves to avoid skin contact.[2]
Body Protection Laboratory coat.Wear appropriate personal protective clothing to prevent skin contact.[2]
Respiratory Protection Use in a well-ventilated area. A dust respirator is recommended if dust generation is unavoidable.[5]Minimize dust generation and accumulation. Avoid breathing dust or mists.[2]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[5]Handle in accordance with good industrial hygiene and safety practices.[2]

Step-by-Step Disposal Procedures

The disposal of 6-T-5'-GMP disodium (B8443419), much like its analogue GMP disodium salt, is not federally regulated as hazardous waste in the United States.[3][4] However, it is imperative to consult and comply with all local, regional, and national regulations to ensure proper disposal.

Step 1: Waste Classification

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3] Based on available data for the analogous GMP disodium salt, 6-T-5'-GMP disodium is not expected to be classified as hazardous.

Step 2: Spill Management and Collection

In the event of a spill, follow these procedures for safe cleanup and collection:

  • Isolate the Area: Immediately isolate the spill or leak area and keep unauthorized personnel away.[2]

  • Ensure Ventilation: Make sure the area is well-ventilated.[2]

  • Clean-up:

    • For small, dry spills, carefully sweep or vacuum up the material, avoiding dust generation.[3][5]

    • Place the collected material into a clean, dry, sealable, and appropriately labeled container for disposal.[2][5]

  • Decontamination: Clean the spill area thoroughly.

Step 3: Final Disposal

Follow the appropriate disposal route based on your institution's policies and local regulations:

  • Non-Hazardous Waste Stream: If permitted by local regulations, the collected waste can be disposed of in an authorized landfill.[5]

  • Incineration: An alternative disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Professional Waste Disposal Service: Contact a licensed professional waste disposal service to ensure compliant disposal.[6]

Environmental Considerations

While not considered a significant environmental hazard, care should be taken to prevent the spillage of this compound from entering drains, sewers, or water courses.[5] The substance is soluble in water and can be mobile in the environment.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Unused Material ppe->spill collect Sweep/Vacuum into a Labeled, Sealable Container spill->collect consult Consult Local, State, and National Regulations collect->consult hazardous Is it classified as Hazardous Waste? consult->hazardous haz_disposal Follow Hazardous Waste Disposal Procedures hazardous->haz_disposal Yes non_haz_disposal Choose Non-Hazardous Disposal Route hazardous->non_haz_disposal No end End: Disposal Complete haz_disposal->end landfill Authorized Landfill non_haz_disposal->landfill incineration Chemical Incineration non_haz_disposal->incineration prof_service Licensed Disposal Service non_haz_disposal->prof_service landfill->end incineration->end prof_service->end

Caption: Disposal workflow for this compound.

References

Essential Safety & Operational Guide for Handling 6-T-5'-GMP Disodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 6-T-5'-GMP disodium (B8443419). It outlines operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure safe handling and minimize laboratory hazards.

Disclaimer: No specific Safety Data Sheet (SDS) for 6-T-5'-GMP disodium is readily available. The following guidance is synthesized from the SDS of closely related compounds, including Guanosine 5'-Monophosphate, Disodium Salt Hydrate. Researchers should always perform a thorough risk assessment and consult their institution's safety office before handling this chemical.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[1]

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solids Safety glasses with side shields or chemical safety goggles.[1][2]Disposable nitrile gloves.[3]Laboratory coat.[1][3]Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be required.[1][2][3]
Preparing Solutions Chemical safety goggles.[1][2]Disposable nitrile gloves.[3]Laboratory coat.[1][3]Work in a chemical fume hood or a well-ventilated area.[1]
General Laboratory Use Safety glasses.[2]Disposable nitrile gloves.[3]Laboratory coat.[1][3]Not generally required under normal use with adequate ventilation.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to proper handling procedures is essential for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling
  • Review Safety Information: Before beginning work, review this guide and any available safety information. Ensure that a properly functioning eyewash station and safety shower are readily accessible.[1]

  • Work Area Preparation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to minimize dust generation and accumulation.[1]

  • Handling the Solid:

    • Avoid generating dust.[1][2]

    • Use appropriate tools for transferring the solid.

    • Keep the container tightly closed when not in use.[1]

  • Preparing Solutions:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure all containers are clearly labeled.[2]

  • General Hygiene:

    • Wash hands thoroughly with soap and water after handling, before eating, drinking, or smoking.[1][2]

    • Avoid contact with eyes, skin, and clothing.[1]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2][4]

  • Keep containers securely sealed and protected from physical damage.[2]

  • Some related compounds recommend refrigeration (below 4°C/39°F).[1]

Emergency and Disposal Plan

Spill and Emergency Procedures
  • Minor Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, vacuum or sweep up the material.[1] Avoid generating dust.[1][2]

    • Place the spilled material into a suitable, sealed container for disposal.[1][2]

    • Clean the spill area thoroughly.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms appear.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek medical aid.[1]

Disposal Plan

All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

  • Waste Collection:

    • Collect all solid and aqueous waste containing this compound in designated, sealed, and clearly labeled hazardous waste containers.[2][6]

  • Disposal:

    • Do not empty into drains.[4][6]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2][6]

    • Contaminated containers should be disposed of in the same manner as the chemical.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review SDS & Safety Info prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Ventilated Work Area prep_ppe->prep_area handle_solid Weigh/Handle Solid (Avoid Dust) prep_area->handle_solid handle_solution Prepare Solution (Avoid Splashing) handle_solid->handle_solution cleanup_wash Wash Hands Thoroughly handle_solid->cleanup_wash handle_solution->cleanup_wash dispose_waste Collect in Labeled Hazardous Waste Container handle_solution->dispose_waste storage Store in Cool, Dry Place (Sealed Container) cleanup_wash->storage dispose_contact Contact EHS for Pickup dispose_waste->dispose_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.